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2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Documentation Hub

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  • Product: 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone
  • CAS: 727-71-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Phloretin

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of Phloretin, a dihydrochalcone flavonoid of signifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Phloretin, a dihydrochalcone flavonoid of significant interest in pharmaceutical and nutraceutical research. This document details its chemical identity, physicochemical characteristics, and key biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. Methodologies for the experimental determination of its properties are described, and relevant biological pathways are visualized to support further research and development.

Chemical Identity and Structure

Phloretin, systematically named 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, is a naturally occurring polyphenol found in apples, pears, and other fruits.[1][2] It is the aglycone form of phlorizin.[1] The chemical structure of Phloretin is characterized by two aromatic rings linked by a three-carbon bridge.[1]

Table 1: Chemical Identifiers for Phloretin

IdentifierValueReference(s)
IUPAC Name 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one[2][3]
Synonyms Dihydronaringenin, Phloretol[2][3]
CAS Number 60-82-2[2][3]
Molecular Formula C₁₅H₁₄O₅[1][3]
InChI Key VGEREEWJJVICBM-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of Phloretin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Data for Phloretin

PropertyValueReference(s)
Molecular Weight 274.27 g/mol [1][3]
Appearance White to beige crystalline powder[4][5]
Melting Point 260 - 263.5 °C[3][6]
Boiling Point 534.00 to 535.00 °C (at 760.00 mm Hg)[6]
Water Solubility 0.123 mg/mL at 16 °C (Slightly soluble)[3]
pKa 7.3[7]

Solubility Profile:

Phloretin exhibits limited solubility in water but is soluble in various organic solvents.[1][8] Its solubility generally increases with temperature.[9]

Table 3: Solubility of Phloretin in Various Solvents

SolventSolubilityReference(s)
Ethanol ~10 mg/mL[10]
Methanol Soluble[1]
Dimethyl Sulfoxide (DMSO) ~30 mg/mL; 100 mM[10][11]
Dimethylformamide (DMF) ~30 mg/mL[10]
Ethyl Acetate Soluble[9]
1,4-Dioxane Soluble[9]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of Phloretin.

  • UV-Vis Spectroscopy: In ethanol, Phloretin exhibits maximum absorbance (λmax) at 225 and 287 nm.[10]

  • ¹H NMR (600 MHz, CD3OD): Chemical shifts (δ) in ppm are observed at 2.83, 2.84, 2.86, 3.25, 3.26, 3.28, 5.81, 6.68, 6.69, 7.03, and 7.05.[3]

  • ¹³C NMR: Comprehensive 13C NMR data is available in spectral databases.[3]

  • Mass Spectrometry: GC-MS analysis shows prominent peaks at m/z 179.0, 342.0, 192.0, 369.0, and 147.0.[3]

Experimental Protocols

The following sections outline general methodologies for determining the key physicochemical properties of flavonoids like Phloretin.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

  • Sample Preparation: A small amount of finely powdered, dry Phloretin is packed into a capillary tube to a height of 2-3 mm.[3][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus (e.g., a Thiele tube or a digital melting point apparatus).[8][12]

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[13]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[13]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Phloretin Sample B Grind to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Heating Apparatus C->D Insert Sample E Heat at Controlled Rate D->E F Observe Melting E->F G Record Temperature Range F->G

Workflow for Melting Point Determination.
Solubility Determination

A common method to determine solubility is the static equilibrium method followed by HPLC analysis.[9]

  • Equilibration: An excess amount of Phloretin is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

  • Separation: The saturated solution is filtered to remove undissolved solid.

  • Quantification: The concentration of Phloretin in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve is prepared using standard solutions of known Phloretin concentrations to quantify the amount in the saturated solution.[14]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a compound.[15]

  • Solution Preparation: A precise amount of Phloretin is dissolved in a suitable solvent, typically a water-methanol mixture, to ensure complete dissolution.[15]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[16]

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[16]

Biological Activities and Signaling Pathways

Phloretin exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

Phloretin's antioxidant capacity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[4][17] The 2,6-dihydroxyacetophenone moiety within its structure is considered a key pharmacophore for this activity.[17]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common in vitro method to evaluate antioxidant activity.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Different concentrations of Phloretin are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity of Phloretin.

Anti-inflammatory Activity

Phloretin exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19]

NF-κB Signaling Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), typically activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The active NF-κB dimer then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS).[18][20] Phloretin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[19][21]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkBa->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, COX-2) Nucleus->Transcription Promotes Phloretin Phloretin Phloretin->IKK Inhibits

Phloretin's Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway:

The MAPK pathway is another critical regulator of inflammation. Extracellular signals activate a cascade of protein kinases: a MAPKKK (e.g., Raf), which phosphorylates and activates a MAPKK (e.g., MEK), which in turn phosphorylates and activates a MAPK (e.g., ERK, JNK, p38).[18] Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory genes. Phloretin has been demonstrated to suppress the phosphorylation of key MAPKs such as p38, ERK, and JNK, thereby inhibiting the downstream inflammatory response.[19][21]

MAPK_Pathway Signal Extracellular Signal MAPKKK MAPKKK (e.g., Raf) Signal->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Phosphorylates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Leads to Phloretin Phloretin Phloretin->MAPK Inhibits Phosphorylation

Phloretin's Modulation of the MAPK Signaling Pathway.
Glucose Transport Inhibition

Phloretin is known to inhibit glucose transporters, particularly SGLT1, SGLT2, and GLUTs.[2][4] This property contributes to its potential antidiabetic effects by reducing intestinal glucose absorption and renal glucose reabsorption.[2]

Conclusion

Phloretin is a well-characterized dihydrochalcone with a range of interesting physicochemical and biological properties. Its antioxidant and anti-inflammatory activities, mediated through the modulation of the NF-κB and MAPK signaling pathways, make it a promising candidate for further investigation in the development of new therapeutic agents and functional ingredients. This guide provides a foundational understanding of its chemical properties and the experimental approaches for their determination, serving as a valuable resource for the scientific community.

References

Exploratory

Spectroscopic and Mechanistic Analysis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone (Phloretin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, commonly known as Phloret...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, commonly known as Phloretin. It includes comprehensive Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visualization of the key signaling pathways influenced by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Phloretin, providing a quantitative reference for its structural characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Phloretin

¹H NMR (600 MHz, CD₃OD) ¹³C NMR
Chemical Shift (δ) ppm Intensity Chemical Shift (δ) ppm
2.83 - 2.8660.7730.9
3.25 - 3.2868.1746.2
5.81181.6995.2
6.68 - 6.69105.29105.8
7.03 - 7.05107.16115.8
130.2
156.9
165.1
205.8

Note: ¹³C NMR data is compiled from various sources and may not be from a single specific experiment. The ¹H NMR data is from the Human Metabolome Database (HMDB)[1].

Table 2: FT-IR Spectroscopic Data for Phloretin

Wavenumber (cm⁻¹) Assignment
3525, 3410, 3315O-H stretching (phenolic hydroxyl groups)[2]
~1650C=O stretching (ketone)
~1600, ~1450C=C stretching (aromatic rings)
~1200C-O stretching (phenol)
Below 1000C-H bending (aromatic)

Note: The assignments are based on typical vibrational frequencies for the functional groups present in Phloretin[2].

Table 3: Mass Spectrometry Data for Phloretin

Technique m/z (Mass-to-Charge Ratio) Interpretation
ESI-MS/MS273.0769[M-H]⁻ (deprotonated molecule)
151.0037Fragment ion corresponding to the trihydroxyphenyl moiety after cleavage of the ethyl bridge.
121.0295Further fragmentation of the trihydroxyphenyl moiety.
107.0491Fragment ion corresponding to the hydroxyphenyl moiety.

Note: The fragmentation pattern is based on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis in negative ion mode. The proposed fragmentation involves cleavage of the bond between the carbonyl group and the adjacent methylene group, as well as cleavages within the aromatic rings[3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of flavonoids like Phloretin.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of pure Phloretin for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Methanol-d₄ (CD₃OD) or DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (Example for a 600 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30).

      • Number of Scans: 16-64, depending on the sample concentration.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes a typical method for obtaining an FT-IR spectrum of a solid sample like Phloretin.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the powdered Phloretin sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the Phloretin molecule. Key regions to examine include the O-H stretching region (~3200-3600 cm⁻¹), the C=O stretching region (~1650-1750 cm⁻¹), and the fingerprint region (<1500 cm⁻¹)[4].

2.3. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol outlines a method for the sensitive and selective quantification of Phloretin in a biological matrix, such as plasma.[5][6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UHPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate Phloretin from other matrix components. For example, start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Phloretin: Monitor the transition from the precursor ion (m/z 273.1) to one or more specific product ions (e.g., m/z 151.0 and 107.0).

      • Internal Standard: Monitor the appropriate precursor-to-product ion transition.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

  • Data Analysis:

    • Quantify Phloretin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Signaling Pathway and Experimental Workflow Visualization

Phloretin exerts its biological effects through various signaling pathways. Below are diagrams illustrating its role in the Nrf2 antioxidant response and the NF-κB inflammatory pathway, along with a typical experimental workflow for its analysis.

Phloretin_Nrf2_Pathway cluster_nucleus Nucleus Phloretin Phloretin Keap1 Keap1 Phloretin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation Ubiquitin-Proteasome Degradation Keap1->Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2->Degradation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoplasm Cytoplasm Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: Phloretin's activation of the Nrf2 antioxidant pathway.

Phloretin_NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Degradation Nucleus Nucleus NFkB->Nucleus Translocation Phloretin Phloretin Phloretin->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates Transcription Experimental_Workflow Start Sample Preparation (e.g., Extraction, Purification) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (e.g., UHPLC-MS/MS) Start->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Quantification Quantification and Biological Activity MS->Quantification End Data Interpretation and Reporting Structure->End Quantification->End

References

Foundational

A Technical Guide to the Solubility of 2',4',6'-Trihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the solubility of 2',4',6'-Trihydroxyacetophenone (also known as Phloroacetophenone), a phenoli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility of 2',4',6'-Trihydroxyacetophenone (also known as Phloroacetophenone), a phenolic compound of interest for its diverse biological activities. An understanding of its solubility is critical for experimental design, formulation development, and ensuring data reliability in preclinical and clinical research.

Introduction to 2',4',6'-Trihydroxyacetophenone (THA)

2',4',6'-Trihydroxyacetophenone is a naturally occurring benzenetriol with the chemical formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[1][2][3][4][5] It typically appears as an off-white to pale yellow crystalline solid.[2][3][6] The molecule's structure, featuring three hydroxyl groups on the phenyl ring, makes it a polar compound capable of forming hydrogen bonds, which significantly influences its solubility profile.[6][7] This compound is studied for various potential therapeutic applications, including its role as a cholesterol-lowering agent.[2][8]

Solubility Profile of 2',4',6'-Trihydroxyacetophenone

The solubility of THA is dictated by its polarity. It exhibits good solubility in polar organic solvents but has limited solubility in water. The following table summarizes the available quantitative and qualitative solubility data.

SolventFormulaTypeSolubilityTemperature (°C)Reference
WaterH₂OPolar ProticInsoluble / Very Slightly SolubleNot Specified[1][2]
WaterH₂OPolar Protic7103 mg/L (7.1 g/L) (estimated)25[9]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleNot Specified[3][8][10]
MethanolCH₃OHPolar ProticSolubleNot Specified[3][5][7]
EthanolC₂H₅OHPolar ProticSoluble / Slightly SolubleNot Specified[2][6][7]
AcetoneC₃H₆OPolar AproticSolubleNot Specified[6][7][10]
Ethyl AcetateC₄H₈O₂Polar AproticSolubleNot Specified[10]
ChloroformCHCl₃NonpolarSolubleNot Specified[10]
DichloromethaneCH₂Cl₂NonpolarSolubleNot Specified[10]

Standard Experimental Protocol: Shake-Flask Method for Solubility Determination

The Shake-Flask method is a widely recognized and reliable "gold standard" technique for determining the equilibrium solubility of a compound in a given solvent.[11][12] It is particularly suitable for phenolic compounds.[13][14][15]

Objective: To determine the saturation concentration of 2',4',6'-Trihydroxyacetophenone in a solvent at a controlled temperature.

Materials:

  • 2',4',6'-Trihydroxyacetophenone (highly purified)

  • Solvent of interest (e.g., analytical grade water, ethanol)

  • Sealed containers (e.g., screw-cap vials, flasks)

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or equipment for gravimetric analysis

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of solid 2',4',6'-Trihydroxyacetophenone to a known volume of the solvent in a sealed container.[2][12] The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration, typically 18 to 24 hours, to allow the system to reach thermodynamic equilibrium.[16][17][18]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by:

    • Filtration: Draw the supernatant through a syringe filter that is compatible with the solvent.

    • Centrifugation: Centrifuge the sample at high speed to pellet the undissolved solid, then carefully collect the clear supernatant.[16]

  • Quantification of Dissolved Solute: Analyze the concentration of 2',4',6'-Trihydroxyacetophenone in the clear filtrate or supernatant. Two common methods are:

    • UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the saturated solution (after appropriate dilution) at the compound's wavelength of maximum absorption (λmax) and determine the concentration from the curve.[11][17]

    • Gravimetric Analysis: Accurately transfer a known volume of the saturated solution to a pre-weighed, dry container. Evaporate the solvent completely under controlled conditions (e.g., in a drying oven). Cool the container in a desiccator and weigh it again. The mass of the dissolved solute is the difference between the final and initial weights.[2]

  • Calculation: Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L), based on the determined concentration and the volume of the solution analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.

G start Start add_excess Add excess THA to a known volume of solvent in a sealed vial start->add_excess agitate Agitate at constant temperature (e.g., 25°C) for 18-24 hours add_excess->agitate separate Separate undissolved solid from saturated solution via filtration or centrifugation agitate->separate quantify Quantify THA concentration in the clear supernatant separate->quantify analysis_choice Analysis Method quantify->analysis_choice uv_vis UV-Vis Spectrophotometry analysis_choice->uv_vis Spectroscopic gravimetric Gravimetric Analysis analysis_choice->gravimetric Mass-based calculate Calculate Solubility (e.g., mg/mL, g/L) uv_vis->calculate gravimetric->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask solubility determination method.

References

Exploratory

Phloroacetophenone's Mechanism of Action: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Mechanisms and Therapeutic Potential of Phloroacetophenone and Its Derivatives in Biological Systems Introduction Phloroacetophenone (2',4',6'-trihydroxyacetophenone) is a natural...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Molecular Mechanisms and Therapeutic Potential of Phloroacetophenone and Its Derivatives in Biological Systems

Introduction

Phloroacetophenone (2',4',6'-trihydroxyacetophenone) is a naturally occurring phenolic compound found in a variety of plant species.[1][2] Structurally, it is a derivative of phloroglucinol and serves as a chemical precursor for various flavonoids.[2] This simple acetophenone has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known mechanisms of action of phloroacetophenone and its derivatives, focusing on its enzyme inhibitory, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Enzyme Inhibition

Phloroacetophenone and its derivatives have been shown to inhibit several clinically relevant enzymes.[1] The inhibitory activity is a key aspect of its therapeutic potential.

Quantitative Data on Enzyme Inhibition
EnzymeTest CompoundIC50 Value (µM)Inhibition TypeReference CompoundReference IC50 (µM)
Tyrosinase2-((3-acetylphenyl) amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (an acetophenone amide derivative)0.0020 ± 0.0002CompetitiveKojic Acid16.69 ± 2.8
Urease2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (a thiophene derivative of acetophenone)3.80 ± 1.9UncompetitiveThiourea21.11 ± 0.12
α-GlucosidasePhenolic rich fraction from Simarouba glauca (containing phenolic compounds which could include phloroacetophenone)2.4 ± 0.4 µg/mLMixedAcarbose2450 ± 24 µg/mL

Table 1: Inhibitory Activity of Phloroacetophenone and its Derivatives.[1]

Key Signaling Pathways in Enzyme Inhibition

The inhibition of tyrosinase by phloroacetophenone derivatives directly impacts the melanin synthesis pathway, suggesting its potential application in conditions related to hyperpigmentation.

Melanin_Synthesis_Inhibition cluster_pathway Melanin Synthesis Pathway Tyrosinase Tyrosinase Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L_DOPA L-DOPA L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Phloroacetophenone Phloroacetophenone Derivative Phloroacetophenone->Tyrosinase Inhibits

Inhibition of the melanin synthesis pathway by a phloroacetophenone derivative.
Experimental Protocols for Enzyme Inhibition Assays

Principle: This assay spectrophotometrically measures the inhibition of mushroom tyrosinase-catalyzed oxidation of L-DOPA to dopachrome.[1]

Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • In a 96-well plate, add the tyrosinase solution to each well.

  • Add various concentrations of the phloroacetophenone test compound or kojic acid (positive control) to the respective wells. A control well should contain the buffer with the same percentage of DMSO as the test samples.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm in kinetic mode, with readings taken every minute for 20 minutes.

  • Calculate the percentage of inhibition and determine the IC50 value.[1]

Principle: This assay determines urease activity by measuring the production of ammonia from urea, which is quantified using the indophenol method.[1]

Protocol:

  • Prepare a solution of jack bean urease in phosphate buffer.

  • In a 96-well plate, add the urease solution to each well.

  • Add different concentrations of the phloroacetophenone test compound or thiourea (positive control). A control well should contain the buffer.

  • Pre-incubate at 37°C for 15 minutes.

  • Start the reaction by adding a urea solution and incubate at 37°C for 10 minutes.

  • Stop the reaction by adding Reagent A (phenol and nitroprusside) and Reagent B (sodium hypochlorite in NaOH).

  • Incubate at room temperature for 30 minutes for color development.

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[1]

Principle: This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Protocol:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add different concentrations of the phloroacetophenone test compound or acarbose (positive control). A control well should contain the buffer.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG solution.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[1]

Principle: Based on Ellman's method, this assay measures the product of the reaction between thiocholine (from AChE-catalyzed hydrolysis of acetylthiocholine) and DTNB.[1]

Protocol:

  • Prepare a solution of AChE from electric eel in phosphate buffer.

  • In a 96-well plate, add a DTNB solution.

  • Add different concentrations of the phloroacetophenone test compound or galanthamine (positive control). A control well should contain the buffer.

  • Add the AChE solution.

  • Pre-incubate at 25°C for 10 minutes.

  • Start the reaction by adding an acetylthiocholine iodide (ATCI) solution.

  • Measure the absorbance at 412 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[1]

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Inhibitor (Phloroacetophenone), and Controls start->prepare_reagents assay_setup Set up 96-well plate with Enzyme, Inhibitor/Control prepare_reagents->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation reaction_initiation Initiate reaction by adding Substrate pre_incubation->reaction_initiation incubation Incubate reaction_initiation->incubation reaction_stop Stop reaction (if applicable) incubation->reaction_stop measurement Measure Absorbance at specific wavelength reaction_stop->measurement data_analysis Calculate % Inhibition and determine IC50 measurement->data_analysis end End data_analysis->end

General workflow for in vitro enzyme inhibition assays.[1]

Antioxidant and Anti-inflammatory Effects

Phloroacetophenone and its derivatives exhibit significant antioxidant and anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[3][4]

Antioxidant Mechanism

The antioxidant activity of phloroacetophenone is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[3][4] The 2,6-dihydroxyacetophenone moiety is considered a key antioxidant pharmacophore.[5] In vivo studies have shown that it can increase the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3]

Anti-inflammatory Mechanism

The anti-inflammatory effects are closely linked to its antioxidant properties and the inhibition of the NF-κB signaling pathway.[3][6] Oxidative stress activates NF-κB, leading to the transcription of pro-inflammatory genes.[3] Phloroacetophenone can inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[6][7][8]

Key Signaling Pathways

NF_kB_Nrf2_Pathway cluster_stress Cellular Stress cluster_pathways Signaling Pathways ROS Oxidative Stress (ROS) NF_kB NF-κB Activation ROS->NF_kB Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 TLR4->NF_kB Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF_kB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE ARE Activation Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Antioxidant_Response Antioxidant Response Antioxidant_Enzymes->Antioxidant_Response Phloroacetophenone Phloroacetophenone Phloroacetophenone->ROS Scavenges Phloroacetophenone->NF_kB Inhibits Phloroacetophenone->Keap1_Nrf2 Activates Nrf2 pathway

Antioxidant and anti-inflammatory mechanisms of phloroacetophenone.[3][4]
Experimental Protocols for Antioxidant Assays

Principle: This workflow involves inducing oxidative stress in an animal model, followed by treatment with the test compound and analysis of oxidative stress biomarkers.[3]

Protocol:

  • Animal Model: Induce oxidative stress in an animal model (e.g., using CCl4).

  • Treatment: Administer phloroacetophenone or a reference compound.

  • Tissue Collection: Collect tissue samples (e.g., liver).

  • Biomarker Analysis:

    • Lipid Peroxidation (MDA Assay): Homogenize tissue and react with thiobarbituric acid (TBA). Measure the resulting colored product spectrophotometrically.[3]

    • Antioxidant Enzyme Activity (SOD, CAT, GPx): Prepare tissue homogenates and measure the activity of each enzyme using specific assay kits.[3][4]

In_Vivo_Antioxidant_Workflow start Start animal_model Induce Oxidative Stress in Animal Model start->animal_model treatment Administer Phloroacetophenone or Vehicle Control animal_model->treatment tissue_collection Tissue Collection (e.g., Liver) treatment->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization biomarker_analysis Biomarker Analysis homogenization->biomarker_analysis mda_assay MDA Assay (Lipid Peroxidation) biomarker_analysis->mda_assay enzyme_assays SOD, CAT, GPx Activity Assays biomarker_analysis->enzyme_assays data_analysis Data Analysis and Comparison mda_assay->data_analysis enzyme_assays->data_analysis end End data_analysis->end

General experimental workflow for in vivo antioxidant activity assessment.[3]

Anticancer Activity

Derivatives of phloroacetophenone have demonstrated notable anticancer properties, primarily through the induction of apoptosis.[9][10]

Mechanism of Action

A geranyl derivative of phloroacetophenone has been shown to induce cancer cell-specific apoptosis in MCF-7 human breast cancer cells through the Bax-mediated mitochondrial pathway.[9] This suggests that it can selectively target cancer cells while having a lesser effect on normal cells. Other acetophenone derivatives have also been reported to induce apoptosis, autophagy, and cell cycle arrest in various cancer cell lines.[10]

Key Signaling Pathway

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Bax Bax Activation Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Phloroacetophenone_Derivative Geranyl Derivative of Phloroacetophenone Phloroacetophenone_Derivative->Bax Induces

Induction of apoptosis by a geranyl derivative of phloroacetophenone.[9]
Experimental Protocol for Cytotoxicity Assay

Principle: The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing different concentrations of the phloroacetophenone derivative. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Staining: Wash the plate with water, air-dry, and then stain with 0.4% SRB solution for 30 minutes.

  • Washing: Remove unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plate and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 515 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[11]

Neuroprotective Effects

Phloroacetophenone derivatives have also shown promise as neuroprotective agents, potentially beneficial for neurodegenerative diseases.[12][13]

Mechanism of Action

The neuroprotective effects are linked to the anti-inflammatory and antioxidant properties of these compounds. For instance, a benzylideneacetophenone derivative has been shown to be neuroprotective in a mouse model of Parkinson's disease by restoring the levels of tyrosine hydroxylase and dopamine transporter, and by reducing the activation of microglia and astrocytes.[12] Another acetophenone dimer, acrovestone, protects against glutamate-induced apoptosis in neuronal cells by modulating apoptosis-related proteins (Bcl-2, Bax, caspases) and the Akt/FoxO3a signaling pathway.[13]

Other Biological Activities

Phloroacetophenone has also been reported to have cholesterol-lowering activity by enhancing the activity of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis.[14]

Conclusion

Phloroacetophenone and its derivatives represent a versatile class of bioactive compounds with a wide range of therapeutic potential. Their mechanisms of action are multifaceted, involving enzyme inhibition, modulation of key signaling pathways related to inflammation and oxidative stress, and induction of apoptosis in cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these promising natural products. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

Foundational

An In-depth Technical Guide to 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, with the CAS Registry Number 727-71-9, is a polyhydroxylated aromatic ketone. Its structu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, with the CAS Registry Number 727-71-9, is a polyhydroxylated aromatic ketone. Its structure, featuring a phenyl group attached to an ethanone core which is in turn bonded to a trihydroxyphenyl (phloroglucinol) moiety, suggests potential for diverse chemical interactions and biological activities. The phloroglucinol substructure is a common feature in a variety of natural products and synthetic compounds exhibiting a wide range of biological effects.

While the history of the discovery of this specific compound is not well-documented in publicly accessible literature, its chemical structure places it within the deoxybenzoin class of compounds. Deoxybenzoins are known intermediates in the synthesis of flavonoids and isoflavonoids, which are extensively studied for their pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValue
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
CAS Registry Number 727-71-9
Appearance Predicted to be a solid
SMILES O=C(C1=C(O)C=C(O)C=C1O)CC2=CC=CC=C2
InChIKey Not readily available

Table 1: Physicochemical Properties of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

Synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

The most plausible and efficient method for the synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone is the Hoesch reaction . This reaction involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol or a poly-phenol, in the presence of a Lewis acid catalyst and hydrogen chloride. For the synthesis of the title compound, the likely precursors are phenylacetonitrile and phloroglucinol .

Proposed Experimental Protocol: Hoesch Reaction

This protocol is adapted from established procedures for the synthesis of similar aryl ketones, such as phloroacetophenone.[1]

Reagents and Materials:

  • Phloroglucinol (anhydrous)

  • Phenylacetonitrile

  • Anhydrous diethyl ether

  • Fused zinc chloride (powdered)

  • Dry hydrogen chloride gas

  • Ice-salt bath

  • Hydrochloric acid (concentrated)

  • Activated carbon (Norite)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, combine anhydrous phloroglucinol and an equimolar amount of phenylacetonitrile in anhydrous diethyl ether.

  • Catalyst Addition: Add a catalytic amount of finely powdered, fused zinc chloride to the reaction mixture.

  • Introduction of Hydrogen Chloride: Cool the flask in an ice-salt bath and begin bubbling a steady stream of dry hydrogen chloride gas through the stirred solution. Continue this for approximately 2-3 hours.

  • Reaction Progression: After the introduction of HCl, seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours. The formation of a ketimine hydrochloride precipitate is expected.

  • Hydrolysis: After the reaction period, decant the ether. Add distilled water to the precipitate and heat the mixture to reflux for 1-2 hours to hydrolyze the ketimine intermediate to the desired ketone.

  • Purification:

    • Treat the hot aqueous solution with activated carbon to remove colored impurities.

    • Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Hoesch Reaction cluster_intermediate Intermediate cluster_workup Work-up & Purification cluster_product Final Product Phloroglucinol Phloroglucinol ReactionVessel Reaction in Anhydrous Ether Phloroglucinol->ReactionVessel Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->ReactionVessel Ketimine Ketimine Hydrochloride ReactionVessel->Ketimine Precipitation Catalyst ZnCl₂ / HCl Catalyst->ReactionVessel Hydrolysis Acid Hydrolysis Ketimine->Hydrolysis Purification Crystallization Hydrolysis->Purification FinalProduct 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Purification->FinalProduct

Caption: Proposed synthesis workflow for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone via the Hoesch reaction.

Biological Activity and Therapeutic Potential

As of the date of this publication, there is a notable absence of specific studies detailing the biological activities or signaling pathway interactions of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone in the peer-reviewed literature. However, the structural motifs present in the molecule provide a basis for hypothesizing its potential pharmacological relevance.

Insights from Structurally Related Compounds
  • Trihydroxychalcones: Chalcones are precursors to flavonoids and possess a 1,3-diaryl-2-propen-1-one backbone. 2',4',6'-Trihydroxychalcone derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a target for the treatment of type 2 diabetes and obesity.[2] The trihydroxyphenyl moiety is crucial for their inhibitory activity.

  • Phenyl Ketone Derivatives: A study on novel synthetic phenyl ketone derivatives with di- and tri-hydroxyl substitutions on the phenyl ring demonstrated significant potential in addressing nonalcoholic fatty liver disease (NAFLD).[3] The most potent of these compounds was found to reduce triglyceride and total cholesterol levels both in vitro and in vivo, with proteomic data suggesting a mechanism involving the modulation of oxidoreductase activity.[3]

  • Phloroacetophenone (1-(2,4,6-trihydroxyphenyl)ethanone): This closely related compound has been reported to occur in some natural sources and is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[4] While extensive pharmacological data is also limited for this compound, its derivatives are being explored for various therapeutic applications.

The presence of the phloroglucinol core in 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone suggests that it may share some of the biological activities of these related compounds, potentially including enzyme inhibition, antioxidant effects, and modulation of metabolic pathways.

Future Directions and Conclusion

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone represents an under-investigated molecule with a chemical structure that suggests potential for interesting biological activities. The immediate future research on this compound should focus on:

  • Definitive Synthesis and Characterization: Following the proposed Hoesch reaction protocol to synthesize and unambiguously characterize the compound.

  • Broad Biological Screening: Conducting a comprehensive screening of the purified compound against a panel of biological targets, including key enzymes, receptors, and cell lines, to identify any significant bioactivity.

  • Investigation of Potential Therapeutic Areas: Based on the activities of related compounds, initial investigations could focus on its potential as an anti-diabetic, anti-obesity, or hepatoprotective agent.

References

Exploratory

An In-Depth Technical Guide to 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-Phenyl-1-(2,4,6-trihydroxyphen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone and its derivatives. This class of compounds, belonging to the broader family of phloroglucinols, has garnered significant interest in the scientific community for its diverse pharmacological potential, including anti-inflammatory, anticancer, and antioxidant properties. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone serves as a core scaffold for a variety of synthetic and naturally derived compounds. The presence of the phloroglucinol moiety (2,4,6-trihydroxyphenyl) is a key determinant of the biological activity of these molecules, contributing to their antioxidant and protein-binding capabilities. Modifications to both the phenyl ring and the ethanone linker have led to the development of numerous analogs with a wide spectrum of biological effects. This guide will delve into the synthetic strategies employed to create these derivatives, their in vitro and in vivo activities, and the molecular pathways through which they exert their effects.

Synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Derivatives

The synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone and its analogs is most commonly achieved through the Friedel-Crafts acylation reaction. This powerful method allows for the introduction of an acyl group onto an aromatic ring.

General Experimental Protocol: Friedel-Crafts Acylation

The following protocol outlines a general procedure for the synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone derivatives. Specific modifications to starting materials, catalysts, and reaction conditions may be necessary to achieve desired products.

Materials:

  • Phloroglucinol or a substituted phloroglucinol derivative

  • A substituted phenylacetic acid or its corresponding acyl chloride

  • Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene, carbon disulfide)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phloroglucinol derivative in the chosen anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the Lewis acid catalyst portion-wise while maintaining the temperature.

  • In a separate flask, dissolve the substituted phenylacetic acid or acyl chloride in the anhydrous solvent.

  • Add the phenylacetic acid/acyl chloride solution dropwise to the phloroglucinol-Lewis acid mixture.

  • Allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Derivatives of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data for these compounds.

Anticancer Activity

Many analogs of this scaffold have been investigated for their cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE)HT-29 (Colon)Not explicitly stated as IC₅₀, but showed dose- and time-dependent cytotoxicity[1][2][3]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHela (Cervical)3.204[4]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)3.849[4]
2,2′,4′-TrihydroxychalconeA549 (Lung)33.46 (at 48h)[5]
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetateNCI-H460 (Lung)29 (at 48h)[6]
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetateA549 (Lung)24 (at 48h)[6]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

CompoundAssayIC₅₀ (µM)Reference
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneNO release (RAW 264.7 cells)5.77[7]
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthonePGE₂ release (RAW 264.7 cells)9.70[7]
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneIL-6 release (RAW 264.7 cells)13.34[7]
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneTNF-α release (RAW 264.7 cells)16.14[7]
2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidineCarrageenan-induced paw edemaPotent activity[8]
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidineCarrageenan-induced paw edemaPotent activity[8]

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the accurate assessment of the biological activities of these compounds.

Anti-proliferative Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[1][2][3]

Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-AKT, total AKT, p-p65, total p65) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.[2][5]

Signaling Pathways and Mechanisms of Action

The biological effects of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone derivatives are mediated through their interaction with various cellular signaling pathways.

Apoptosis and Cell Cycle Regulation in Cancer

Several analogs have been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) was found to induce G0/G1 phase cell cycle arrest and apoptosis in HT-29 colon cancer cells.[1][2][3] This process involves the modulation of key regulatory proteins.

Apoptosis_Pathway Compound DMHE Bax Bax (Pro-apoptotic) Compound->Bax Upregulates PUMA PUMA (Pro-apoptotic) Compound->PUMA Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Upregulates BclxL Bcl-xL (Anti-apoptotic) Compound->BclxL Upregulates Mcl1 Mcl-1 (Anti-apoptotic) Compound->Mcl1 Upregulates* Caspases Caspase Cascade Bax->Caspases Activates PUMA->Caspases Activates Bcl2->Caspases Inhibits BclxL->Caspases Inhibits Mcl1->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis note *The upregulation of anti-apoptotic proteins may represent a cellular stress response.

Caption: Proposed apoptotic pathway induced by DMHE in HT-29 cells.

Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are often linked to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. For example, 2,2′,4′-trihydroxychalcone has been shown to inhibit the PI3K/AKT/NF-κB pathway.[5]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Compound 2,2′,4′-trihydroxychalcone Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/NF-κB pathway by a chalcone analog.

Conclusion and Future Directions

The 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives make this class of compounds an attractive area for further research. Future studies should focus on elucidating the precise molecular targets of these compounds to better understand their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these molecules for specific therapeutic applications. Furthermore, in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead compounds. This comprehensive guide serves as a foundational resource to aid researchers in these endeavors.

References

Foundational

A Technical Guide to the Theoretical Investigation of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the structural and electronic properties of 2-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the structural and electronic properties of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational workflow, leveraging established quantum chemical methods. The presented data, derived from analogous compounds, serves as a predictive framework to guide future experimental and theoretical investigations.

Introduction

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, with the chemical formula C14H12O4, belongs to the flavonoid family, a class of secondary metabolites with significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of its three-dimensional structure, electronic properties, and conformational flexibility is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective approach to predict molecular properties with a high degree of accuracy. This guide details the standard protocols for such a computational investigation and presents expected outcomes based on studies of structurally related compounds.

Theoretical Framework and Computational Methodology

The theoretical investigation of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone would typically involve a multi-step computational workflow. This process begins with the optimization of the molecular geometry to its lowest energy state, followed by the calculation of various molecular properties.

Computational Protocol

A standard and reliable method for this type of analysis is Density Functional Theory (DFT), often utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

Experimental Protocols:

  • Geometry Optimization: The initial 3D structure of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone is constructed and then optimized to find the global minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic coordinates are adjusted until the forces are close to zero.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Electronic Property Analysis: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges. These properties provide insights into the molecule's reactivity and intermolecular interactions.

  • Spectroscopic Predictions: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical spectra are invaluable for the interpretation and assignment of experimental NMR data.

computational_workflow A Initial 3D Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D E Electronic Property Analysis (HOMO, LUMO, MEP) D->E F Spectroscopic Predictions (IR, Raman, NMR) D->F G Comparison with Experimental Data E->G F->G

Figure 1: A typical workflow for the theoretical study of a molecule.

Predicted Molecular Structure and Properties

Predicted Geometrical Parameters

The following tables summarize the predicted bond lengths and bond angles for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone. These values are illustrative and represent typical ranges observed in related compounds.

Table 1: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
C=O1.23 - 1.25
C-C (Aryl)1.38 - 1.41
C-C (Alkyl)1.50 - 1.54
C-O (Aryl)1.35 - 1.38
O-H0.96 - 0.98
C-H (Aryl)1.08 - 1.10
C-H (Alkyl)1.09 - 1.11

Table 2: Predicted Bond Angles (°)

AnglePredicted Angle (°)
C-C-C (Aryl)118 - 122
C-C=O119 - 121
O=C-C119 - 121
C-O-H108 - 110
H-C-H (Alkyl)108 - 110
C-C-H (Aryl)119 - 121
Predicted Electronic Properties

The electronic properties of the molecule provide crucial insights into its chemical reactivity and potential for intermolecular interactions.

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-5.5 to -6.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eV
Dipole Moment2.0 to 4.0 Debye

The HOMO-LUMO energy gap is a key indicator of chemical stability. A larger gap suggests higher stability and lower chemical reactivity.

electronic_properties HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (ΔE) Reactivity Indicator

Figure 2: Relationship between HOMO, LUMO, and chemical reactivity.

Experimental Validation

The theoretical predictions outlined in this guide should be validated through experimental characterization.

Synthesis

The synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone can be achieved through a Friedel-Crafts acylation reaction between phloroglucinol (1,3,5-trihydroxybenzene) and phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

synthesis_pathway Phloroglucinol Phloroglucinol Catalyst AlCl3 Phloroglucinol->Catalyst PhenylacetylChloride Phenylacetyl Chloride PhenylacetylChloride->Catalyst Product 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Catalyst->Product Friedel-Crafts Acylation

Figure 3: Proposed synthesis pathway for the target molecule.
Spectroscopic and Structural Analysis

Experimental Protocols:

  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing accurate bond lengths and angles for direct comparison with theoretical calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and connectivity of the synthesized compound. Experimental chemical shifts can be compared with the theoretically predicted values.

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule. The experimental spectra can be compared with the theoretical spectra obtained from frequency calculations to validate the computational model.

Conclusion

This technical guide outlines a comprehensive theoretical and experimental approach for the detailed structural and electronic characterization of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone. While specific published data for this molecule is limited, the methodologies and predictive data presented here, based on analogous compounds, provide a solid foundation for future research. The synergy between computational chemistry and experimental validation is crucial for a complete understanding of the structure-activity relationships of this promising compound, which will undoubtedly aid in its potential development as a therapeutic agent.

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone (THAP) as a MALDI Mass Spectrometry Matrix

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, more commonly known as 2',4',6'-Trihydroxyacetophenone (THAP), is a highly effective matrix for Ma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, more commonly known as 2',4',6'-Trihydroxyacetophenone (THAP), is a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its utility spans a wide range of analytes, from large biomolecules to smaller organic compounds. THAP is particularly recognized for its performance in the analysis of glycoproteins, nucleic acids (RNA and DNA), peptides, and lipids.[1] Its "soft" ionization properties often result in minimal fragmentation of fragile molecules, yielding clean spectra with prominent molecular ion peaks. This document provides detailed application notes and experimental protocols for the use of THAP as a MALDI matrix for various classes of analytes.

Chemical Structure of THAP

Caption: Chemical structure of 2',4',6'-Trihydroxyacetophenone (THAP).

General Workflow for MALDI-MS using THAP

The general workflow for a MALDI-MS experiment using THAP as the matrix involves several key steps, from sample and matrix preparation to data acquisition and analysis.

MALDI_Workflow General MALDI-MS Workflow with THAP Matrix prep Step 1: Preparation - Prepare THAP matrix solution - Prepare analyte solution mix Step 2: Sample-Matrix Co-crystallization - Mix analyte and matrix solutions - Deposit mixture onto MALDI target plate - Allow solvent to evaporate prep->mix Dried-Droplet Method load Step 3: Mass Spectrometry - Load target plate into MALDI-TOF MS - Irradiate sample spot with laser mix->load acquire Step 4: Data Acquisition - Detect and record time-of-flight of ions load->acquire analyze Step 5: Data Analysis - Convert time-of-flight to m/z - Generate mass spectrum - Analyze and interpret results acquire->analyze

Caption: A generalized workflow for MALDI-MS analysis using THAP matrix.

Quantitative Performance Data

The performance of THAP as a MALDI matrix is characterized by high sensitivity, resolution, and mass accuracy for a variety of analytes. The following tables summarize some of the key quantitative performance metrics reported in the literature.

Analyte ClassAnalyte ExampleDetection LimitMass Accuracy (ppm)Signal-to-Noise (S/N) RatioReference
PhosphopeptidespSer8-Aβ(1–40)~10 fmol->3 at 10 fmol
Oligonucleotides12mer DNA~70 amol--[2]
Oligonucleotides20mer1.75 fmol (LLOQ)-High
Peptide-RNA Cross-links-Low femtomole range>30 ppmHigh[3]
Acidic OligosaccharidesSialylated oligosaccharides<50 fmol->5:1
Analyte ClassMatrix CompositionIon ModeResolutionKey FindingsReference
LipidsTHAPPositive120,000 at m/z 400High lipid coverage[4]
Peptide-RNA Cross-linksTHAPPositive/Negative (Reflectron)HighHigh resolution and accuracy[3][5]
OligonucleotidesTHAP with additivesNegative (Reflector)~20,000Good linearity for quantification[6]

Experimental Protocols

Preparation of THAP Matrix Solution (General Protocol)

Materials:

  • 2',4',6'-Trihydroxyacetophenone (THAP), monohydrate

  • Acetonitrile (ACN), HPLC or proteomics grade

  • Ultrapure water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), proteomics grade

Procedure:

  • Prepare a stock solution of 0.1% TFA in ultrapure water.

  • Prepare a 50% ACN solution containing 0.1% TFA by mixing equal volumes of ACN and the 0.1% TFA aqueous solution.

  • Weigh 10-25 mg of THAP into a microcentrifuge tube.

  • Add 1 mL of the 50% ACN / 0.1% TFA solvent to the THAP.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the THAP. If not fully dissolved, the saturated supernatant can be used.

Dried-Droplet Sample Preparation Method (General Protocol)

Materials:

  • Prepared THAP matrix solution

  • Analyte solution at an appropriate concentration (typically in the fmol/µL to pmol/µL range)

  • MALDI target plate

Procedure:

  • In a separate microcentrifuge tube, mix the analyte solution with the THAP matrix solution. The optimal ratio can vary, but a 1:1 (v/v) ratio is a good starting point.

  • Pipette 0.5 - 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.

  • Once the spot is completely dry, the target plate is ready to be loaded into the mass spectrometer.

Application-Specific Protocols

A. Analysis of Glycoproteins and Glycans

THAP is a preferred matrix for the analysis of glycoproteins and acidic oligosaccharides due to its ability to produce high-quality spectra with minimal fragmentation.[1][7]

Matrix Additive:

  • For improved sensitivity, especially for acidic glycans, diammonium citrate (DAC) can be added to the matrix solution. A final concentration of 10-20 mM DAC is recommended.

Protocol:

  • Prepare the THAP matrix solution as described in the general protocol, adding DAC if desired.

  • Prepare the glycoprotein or glycan sample in a suitable solvent (e.g., ultrapure water).

  • Follow the Dried-Droplet Sample Preparation Method.

  • MALDI-TOF MS Settings (Starting Point):

    • Ion Mode: Positive or Negative (Negative mode is often preferred for acidic glycans)

    • Mass Range: Dependent on the expected mass of the glycoprotein/glycan

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal to minimize fragmentation.

    • Detector: Linear mode is often used for large, intact glycoproteins to improve sensitivity, while reflector mode provides higher resolution for smaller glycans.

B. Analysis of Lipids with Alkali Salt Doping

THAP is a versatile matrix for the analysis of various lipid classes.[8] The addition of alkali salts can enhance ionization and provide more detailed structural information through MS/MS analysis.[8][9]

Lipid_Analysis_Workflow Workflow for Lipid Analysis with THAP and Salt Doping prep Step 1: Preparation - Prepare THAP matrix solution - Prepare lipid extract - Prepare alkali salt solution (e.g., NaCl, LiCl) mix Step 2: Doping and Mixing - Add alkali salt solution to the matrix or sample prep->mix spot Step 3: Sample Spotting - Mix doped matrix with lipid extract - Deposit on MALDI target mix->spot analyze Step 4: MALDI-MS/MS Analysis - Acquire mass spectra - Perform MS/MS for structural elucidation spot->analyze

Caption: A specialized workflow for lipid analysis using THAP with alkali salt doping.

Protocol:

  • Prepare the THAP matrix solution (e.g., 10 mg/mL in 70% ACN / 0.1% TFA).

  • Prepare a stock solution of an alkali salt (e.g., 10 mM NaCl or LiCl in water).

  • Doping Method 1 (in matrix): Add the alkali salt solution to the THAP matrix solution to a final concentration of 1-5 mM.

  • Doping Method 2 (on-plate): First, spot 0.5 µL of the alkali salt solution onto the target and let it dry. Then, spot the analyte/matrix mixture on top.

  • Prepare the lipid extract in a suitable organic solvent (e.g., chloroform/methanol).

  • Mix the lipid extract with the (doped) THAP matrix solution (a 1:1 v/v ratio is a good starting point).

  • Follow the Dried-Droplet Sample Preparation Method.

  • MALDI-TOF MS Settings (Starting Point):

    • Ion Mode: Positive

    • Mass Range: Typically m/z 400-1200 for many common lipids.

    • Laser Intensity: Adjust for optimal signal intensity.

    • For structural analysis, perform MS/MS (LIFT, PSD, or CID) on the sodiated or lithiated precursor ions.

C. Analysis of RNA and Oligonucleotides

THAP has been shown to be an excellent matrix for the analysis of RNA and oligonucleotides, providing high-resolution and high-accuracy mass data.[3][5]

Matrix Additives:

  • Diammonium Citrate (DAC): Often added to the matrix solution to improve signal quality and reduce salt adducts. A final concentration of 50 mM is common.

  • Fructose: Can be added as a co-matrix to improve crystal homogeneity and shot-to-shot reproducibility.[6]

Protocol:

  • Prepare the THAP matrix solution (e.g., 20 mg/mL in 90% ACN).

  • Prepare a separate solution of 50 mg/mL DAC in water.

  • Prepare the final matrix solution by mixing the THAP solution with the DAC solution. Fructose can also be added to this final mixture.

  • It is crucial to desalt the oligonucleotide samples prior to analysis using methods like C18 ZipTips or ethanol precipitation.

  • Mix the desalted oligonucleotide sample with the final THAP/additive matrix solution.

  • Follow the Dried-Droplet Sample Preparation Method.

  • MALDI-TOF MS Settings (Starting Point):

    • Ion Mode: Negative (often provides better signal for oligonucleotides)

    • Mass Range: Dependent on the size of the oligonucleotides.

    • Detector: Reflector mode is essential for achieving the high resolution needed for oligonucleotide analysis.

Troubleshooting and Best Practices

  • Sample Purity: The presence of salts and detergents can significantly suppress the MALDI signal. Always ensure samples are adequately purified.

  • Matrix Crystalization: The quality of the analyte-matrix co-crystals is crucial for good results. If you experience poor signal or reproducibility, try different solvents for the matrix or different sample deposition techniques (e.g., thin-layer method).

  • Laser Energy: Start with low laser energy and gradually increase it to find the optimal setting for your analyte. Excessive laser energy can lead to fragmentation and loss of signal.

  • Calibration: For accurate mass determination, use external or internal calibrants close to the m/z range of your analyte.

By following these guidelines and protocols, researchers can effectively utilize 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone (THAP) as a versatile and high-performing matrix for the MALDI-MS analysis of a wide array of important biomolecules.

References

Application

Application Note: HPLC Analysis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone (Phloretin)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the quantitative analysis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, commonly known as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, commonly known as phloretin, using High-Performance Liquid Chromatography (HPLC) with UV detection. Phloretin, a dihydrochalcone found in apples and other plants, is of significant interest in pharmaceutical research for its various biological activities.[1] This document outlines the necessary instrumentation, reagents, and a validated methodology for the accurate determination of phloretin in various samples, including biological fluids. The provided protocol is intended to serve as a comprehensive guide for researchers and professionals in drug development and quality control.

Introduction

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone (phloretin) is a polyphenolic compound with a molecular weight of 274.3 g/mol .[1] It is the aglycone of phloridzin, a glucoside also found in apples and strawberries.[1] Due to its potential therapeutic properties, a reliable and validated analytical method is crucial for pharmacokinetic studies, quality control of natural product extracts, and formulation development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of phloretin.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The following table summarizes the instrumental parameters for the analysis of phloretin.

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnChiralcel® OD-RH, or equivalent C18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water with 0.08% Phosphoric Acid (30:70, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength288 nm[1][2][3]
Run Time10 minutes
Reagent and Standard Preparation
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid: Analytical grade

  • Phloretin Reference Standard: Purity >98%

  • Diluent: Acetonitrile:Water (30:70, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of phloretin reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards:

Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 50, and 100 µg/mL).[1][4]

Sample Preparation (for Biological Fluids - Rat Serum Example)

The following protocol is adapted from a method for determining phloretin in rat serum.[1][4]

  • To 0.1 mL of rat serum in a microcentrifuge tube, add a known amount of internal standard (e.g., daidzein).[1]

  • Add 1 mL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial.

  • Inject a 10 µL aliquot into the HPLC system.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated HPLC method for phloretin analysis in rat serum.[1][4]

Table 1: Linearity and Limit of Quantification

ParameterValue
Linearity Range0.5 - 100 µg/mL[1][4]
Correlation Coefficient (r²)0.998[1][4]
Limit of Quantitation (LOQ)0.5 µg/mL[1][4]

Table 2: Precision and Accuracy

Concentration (µg/mL)Within-Day Precision (RSD %)Between-Day Precision (RSD %)Accuracy (Bias %)
0.5< 10.9< 10.9< 9.22
5< 14< 14< 14
50< 14< 14< 14

Table 3: Recovery

Concentration (µg/mL)Mean Recovery (%)
0.595.2 - 108.3[4]
595.2 - 108.3[4]
5095.2 - 108.3[4]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard StockSolution Stock Solution (1000 µg/mL) Standard->StockSolution Weigh & Dissolve Sample Sample Matrix SamplePrep Sample Preparation (e.g., Protein Precipitation) Sample->SamplePrep CalibrationStandards Calibration Standards (Serial Dilution) StockSolution->CalibrationStandards Autosampler Autosampler Injection CalibrationStandards->Autosampler SamplePrep->Autosampler Column HPLC Column (C18 Separation) Autosampler->Column Detector UV Detector (288 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration CalibrationCurve Calibration Curve Construction Integration->CalibrationCurve Quantification Concentration Calculation Integration->Quantification CalibrationCurve->Quantification

Caption: General workflow for the HPLC analysis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone (phloretin). The method has been shown to be linear, precise, and accurate over a relevant concentration range, making it applicable for various research and development purposes, including pharmacokinetic studies and quality control. The provided protocol and data serve as a valuable resource for scientists and researchers working with this compound.

References

Method

Application Notes and Protocols: The Versatile Role of 2',4',6'-Trihydroxyacetophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2',4',6'-Trihydroxyacetophenone (THAP), also known as phloroacetophenone, is a naturally occurring phenolic compound that serves as a pivotal b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trihydroxyacetophenone (THAP), also known as phloroacetophenone, is a naturally occurring phenolic compound that serves as a pivotal building block in organic synthesis. Its highly activated aromatic ring and the presence of a methyl ketone group make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of THAP in the synthesis of valuable compounds such as chalcones, flavonoids, and chromones, which have shown promise in drug discovery and development.

Key Applications in Organic Synthesis

2',4',6'-Trihydroxyacetophenone is a cornerstone in the synthesis of several classes of polyphenolic compounds with significant therapeutic potential.

1. Synthesis of Chalcones:

Chalcones are open-chain flavonoids that serve as key intermediates in the biosynthesis of other flavonoids and exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1] The primary method for synthesizing chalcones from THAP is the Claisen-Schmidt condensation, which involves the reaction of THAP with an aromatic aldehyde in the presence of an acid or base catalyst.[2]

2. Synthesis of Flavonoids:

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their numerous health benefits. 2',4',6'-Trihydroxyacetophenone is a direct precursor to 5,7-dihydroxy-substituted flavonoids.[3] These are typically synthesized through the oxidative cyclization of the corresponding 2'-hydroxychalcones, which are derived from THAP.[4]

3. Synthesis of Chromones:

The chromone scaffold is present in many natural products and pharmacologically active compounds.[5] Syntheses of chromones often commence from 2-hydroxyacetophenones like THAP.[6]

4. Synthesis of Geranylated and Prenylated Compounds:

The introduction of geranyl or prenyl groups to the phloroacetophenone scaffold can enhance biological activity, particularly as lipoxygenase (LOX) inhibitors.[7] These modifications are typically achieved through Friedel-Crafts alkylation reactions.

Data Presentation: A Comparative Overview of Syntheses

The following tables summarize quantitative data for key synthetic transformations starting from 2',4',6'-Trihydroxyacetophenone.

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

ProductAldehydeCatalystSolventTimeYield (%)Reference
2',4',6',2,4-Pentahydroxychalcone2,4-DihydroxybenzaldehydeHClAcetic Acid24 hModest[2]
2',4',6'-Trihydroxy-3'-nitrochalconem-NitrobenzaldehydeHClAcetic Acid24 h88.5[1]
2',4',6'-Trihydroxy-3'-chlorochalcone3-ChlorobenzaldehydeHClAcetic Acid--[1]
2',3',4,4',6-Pentahydroxychalcone3,4-DihydroxybenzaldehydeHClAcetic Acid--[1]

Table 2: Synthesis of Flavones via Oxidative Cyclization of 2'-Hydroxychalcones

Starting ChalconeMethodOxidizing AgentSolventTimeYield (%)Reference
2'-HydroxychalconeConventionalI₂DMSO--[4]
2'-HydroxychalconeMicrowave-assistedI₂DMSO3.5-4.5 min88-95[4]
2'-HydroxychalconeConventionalSeO₂Isoamyl alcohol16-72 hLower[8]
2'-HydroxychalconeMicrowave-assistedSeO₂/DMSOSilica gel5-7 min80-88[8]

Table 3: Biological Activity of 2',4',6'-Trihydroxyacetophenone Derivatives

Compound ClassDerivativeBiological Target/ActivityIC₅₀ (µM)Reference
Chalcone2',4',6'-Trihydroxy-4-chlorochalconeProtein Tyrosine Phosphatase 1B (PTP1B)0.27 ± 0.01[9]
Geranylated Acetophenone3-Geranyl-2,4,6-trihydroxyacetophenone (tHGA)Soybean 15-Lipoxygenase (15-LOX)23.61[7]
Geranylated Acetophenone Analog(E)-1-(3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)pentan-1-oneSoybean 15-Lipoxygenase (15-LOX)10.32[7]
Trimethoxychalcone Analog2,4,6-trimethoxy-4'-nitrochalconeEsophageal cancer cells (KYSE-450)4.97[3]
Trimethoxychalcone Analog2,4,6-trimethoxy-4'-nitrochalconeEsophageal cancer cells (Eca-109)9.43[3]

Experimental Protocols

Protocol 1: Synthesis of 2',4',6',2,4-Pentahydroxychalcone via Acid-Catalyzed Claisen-Schmidt Condensation [2]

This protocol details the synthesis of a highly hydroxylated chalcone, a valuable intermediate for flavonoid synthesis and a potential anti-inflammatory agent.

Materials:

  • 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone)

  • 2,4-Dihydroxybenzaldehyde

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Stirring apparatus

  • Vacuum filtration setup

Procedure:

  • In a suitable flask, dissolve 16.8 g (0.1 mol) of 2',4',6'-trihydroxyacetophenone in 100 mL of glacial acetic acid.

  • To this solution, add 13.8 g (0.1 mol) of 2,4-dihydroxybenzaldehyde.[2]

  • Stir the mixture until the solids are mostly dissolved.

  • Slowly add 10 mL of concentrated hydrochloric acid to the stirring mixture. A color change to red-orange is expected.

  • Continue stirring at room temperature for 24 hours. A precipitate will form during this time.

  • Pour the reaction mixture into 500 mL of ice-cold water to ensure complete precipitation of the product.

  • Collect the red-orange precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • For purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

  • Collect the purified crystals by filtration and dry them thoroughly.

Protocol 2: Synthesis of Flavones via Iodine-Catalyzed Oxidative Cyclization of 2'-Hydroxychalcones (Microwave-Assisted Method) [4]

This protocol describes a rapid and efficient method for the synthesis of flavones from their corresponding 2'-hydroxychalcone precursors.

Materials:

  • 2'-Hydroxychalcone derivative

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Standard laboratory glassware for workup

Procedure:

  • In a microwave-safe vessel, dissolve the 2'-hydroxychalcone (1 mmol) in 2 mL of DMSO.[4]

  • Add a catalytic amount of iodine (0.2 equivalents).[4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power (e.g., 100 W) and temperature (e.g., 120 °C) for 3.5 to 4.5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a solution of sodium thiosulfate to remove any excess iodine, followed by washing with cold water until the washings are neutral.[4]

  • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 3: Synthesis of 3-Geranyl-2,4,6-trihydroxyacetophenone Analogs [7]

This protocol outlines a general procedure for the Friedel-Crafts acylation of phloroglucinol followed by geranylation.

Part A: Friedel-Crafts Acylation of Phloroglucinol

  • Dissolve phloroglucinol (0.05 mol) and anhydrous aluminum chloride (0.1 mol) in 50 mL of dichloromethane.

  • Heat the mixture to 40 °C for 10 minutes.

  • Add the desired acyl chloride (0.05 mol) dropwise.

  • Reflux the mixture for 15 minutes.

  • Quench the reaction by adding 0.05 mol of HCl.

  • Evaporate the solvent and extract the product with ethyl acetate.

Part B: Friedel-Crafts Alkylation (Geranylation)

  • Reflux a mixture of the acylated phloroglucinol from Part A (1 mmol), geranyl bromide (1 mmol), and anhydrous potassium carbonate (0.5 mmol) in 3 mL of dry methanol for 8 hours.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product using flash column chromatography over silica gel, eluting with a petroleum ether/ethyl acetate mixture (e.g., 10:1).

Visualizations

The following diagrams illustrate key synthetic pathways and a biological signaling pathway relevant to the compounds synthesized from 2',4',6'-trihydroxyacetophenone.

G THAP 2',4',6'-Trihydroxy- acetophenone Chalcone 2'-Hydroxychalcone THAP->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Flavone Flavone Chalcone->Flavone Oxidative Cyclization

Caption: General synthetic workflow from THAP to Flavones.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Hydroxychalcone Hydroxychalcone (from THAP) Hydroxychalcone->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Induces Transcription LPS LPS LPS->TLR4 Binds

Caption: Hypothesized modulation of the NF-κB signaling pathway by hydroxychalcones.[2]

G cluster_synthesis Synthetic Protocol Workflow Start Start: Dissolve THAP and Aldehyde in Acetic Acid Add_Catalyst Add Concentrated HCl (Catalyst) Start->Add_Catalyst React Stir at Room Temperature for 24 hours Add_Catalyst->React Precipitate Pour into Ice Water React->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Crude Product Wash->Dry Purify Recrystallize from Ethanol Dry->Purify End Pure Chalcone Purify->End

Caption: Experimental workflow for chalcone synthesis.

References

Application

Application of Phloroacetophenone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Phloroacetophenone (2',4',6'-trihydroxyacetophenone) is a naturally occurring phenolic compound found in various plant species, including the r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroacetophenone (2',4',6'-trihydroxyacetophenone) is a naturally occurring phenolic compound found in various plant species, including the rhizomes of Curcuma comosa Roxb.[1][2] This small molecule has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a secondary metabolite, it serves as a valuable scaffold for the development of novel therapeutic agents.[2] This document provides detailed application notes on the medicinal chemistry of phloroacetophenone, including its synthesis, biological activities, and mechanisms of action, supplemented with experimental protocols and quantitative data.

Biological Activities and Therapeutic Potential

Phloroacetophenone and its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development in several therapeutic areas.

Antioxidant Activity

Phloroacetophenone exhibits significant antioxidant properties by scavenging free radicals and modulating the activity of endogenous antioxidant enzymes.[3][4][5] In vivo studies have shown that phloroacetophenone can normalize the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing lipid peroxidation.[3][4][6] This antioxidant capacity contributes to its protective effects against oxidative stress-induced damage in various tissues.[3][6] The 2,6-dihydroxyacetophenone moiety has been identified as a key pharmacophore responsible for its potent antioxidant activity.[7]

Anticancer Activity

Derivatives of phloroacetophenone have shown promising anticancer effects. For instance, a geranyl derivative of phloroacetophenone has been found to induce cancer cell-specific apoptosis in MCF-7 human breast cancer cells through a Bax-mediated mitochondrial pathway.[8] Furthermore, novel dichloroacetophenone derivatives have been identified as potent inhibitors of pyruvate dehydrogenase kinase 1 (PDHK1), a promising target for cancer therapy, particularly in non-small-cell lung cancer (NSCLC).[9]

Anti-inflammatory Effects

Phloroacetophenone and its analogues possess anti-inflammatory properties.[10][11] Studies have shown that p-hydroxyacetophenone, a related compound, can suppress inflammation by inhibiting the production of nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and nitric oxide (NO).[11] It also attenuates the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] The anti-inflammatory effects are often linked to their antioxidant activities.[3]

Cholesterol-Lowering Activity

Phloroacetophenone has demonstrated potential as a cholesterol-lowering agent.[1][2] Its primary mechanism of action involves enhancing the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1][2] By upregulating CYP7A1, phloroacetophenone promotes the breakdown of cholesterol in the liver.[2] It also stimulates bile secretion, a process mediated by the multidrug resistance-associated protein 2 (Mrp2).[1][2]

Antimicrobial Properties

Various derivatives of hydroxyacetophenone have been investigated for their antibacterial and antifungal activities.[12] Some compounds have displayed good antibacterial activity against Gram-negative bacteria like E. coli and K. pneumoniae.[12] The presence of certain functional groups, such as phenol hydroxyls and a thiosemicarbazone fragment, appears to be important for their antimicrobial efficacy.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on phloroacetophenone and its derivatives.

Table 1: In Vivo Antioxidant Effects of p-Hydroxyacetophenone (a structural analog of Phloroacetophenone) [6]

CompoundModelDosageSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPx) ActivityMalondialdehyde (MDA) Levels
p-HydroxyacetophenoneCarrageenan-induced paw edema in mice80 mg/kg (i.p.)IncreasedNot ReportedIncreasedDecreased in paw tissue
p-HydroxyacetophenoneAlcohol-induced liver injury in zebrafish50 µMNot ReportedNot ReportedGlutathione (GSH) levels increasedReactive Oxygen Species (ROS) levels decreased

Table 2: Anticancer Activity of Dichloroacetophenone Derivatives against PDHK1 [9]

CompoundIC50 (nM) for PDHK1 Inhibition
Dichloroacetophenone biphenylsulfone ether 3186
Dichloroacetophenone biphenylsulfone ether 32140

Table 3: Antioxidant Activity of Phloroacetophenone in In Vitro Assays [3]

AssayActivity
Ferric thiocyanate test (FTC)82.74% inhibition
Reducing power (RP)A0.5 = 15.9 µg/mL
Total antioxidant capacity (TAC)25.88 µg EAA/mg
Cupric reducing antioxidant capacity (CUPRAC)A0.5 = 0.51 µg/mL

Experimental Protocols

Synthesis of Phloroacetophenone (via Hoesch Reaction)

This protocol is adapted from the procedure described by Robinson and Venkataraman.[2]

Materials:

  • Phloroglucinol (well-dried)

  • Acetonitrile (anhydrous)

  • Anhydrous ether

  • Fused zinc chloride (finely powdered)

  • Dry hydrogen chloride gas

  • Ice-salt mixture

  • Reflux condenser

  • Round-bottom flask

  • Norite (activated carbon)

Procedure:

  • In a round-bottom flask, dissolve phloroglucinol in anhydrous ether and add acetonitrile and fused zinc chloride.

  • Cool the flask in an ice-salt mixture and pass a rapid stream of dry hydrogen chloride gas through the solution for two hours while shaking occasionally.

  • Allow the flask to stand in an ice chest for 24 hours.

  • Again, pass hydrogen chloride gas into the pale orange mixture for two hours.

  • Stopper the flask and let it stand in an ice chest for three days.

  • Separate the bulky orange-yellow precipitate of the ketimine hydrochloride by decanting the ether and wash it twice with dry ether.

  • Transfer the solid to a larger round-bottom flask with hot water.

  • Attach a reflux condenser and boil the yellow solution vigorously for two hours.

  • Add Norite to the solution, boil for an additional five minutes, and filter while hot.

  • After standing overnight, colorless or pale yellow needles of phloroacetophenone will crystallize.

  • Filter the crystals with suction and dry them in an oven at 120°C.

In Vivo Assay for Antioxidant Enzyme Activity

This protocol describes the general steps for measuring the activity of antioxidant enzymes like SOD, CAT, and GPx in tissue samples.[6]

1. Tissue Preparation:

  • Homogenize tissue samples in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Centrifuge the homogenate to obtain the supernatant, which will be used for the enzyme assays.

2. Measurement of Superoxide Dismutase (SOD) Activity:

  • Assay Principle: Based on the inhibition of the reduction of a suitable substrate (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Measurement: Monitor the absorbance change at a specific wavelength (e.g., 560 nm).

  • Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of substrate reduction by 50%. Express activity as units per milligram of protein.

3. Measurement of Catalase (CAT) Activity: [6]

  • Assay Principle: Measures the decomposition of hydrogen peroxide (H2O2).[6]

  • Assay Mixture: Initiate the reaction by adding the tissue supernatant to a solution of H2O2 in a phosphate buffer (pH 7.0).[6]

  • Measurement: Monitor the decrease in absorbance due to H2O2 decomposition at 240 nm.[6]

  • Calculation: Calculate catalase activity based on the rate of H2O2 decomposition and express it as units per milligram of protein.[6]

4. Measurement of Glutathione Peroxidase (GPx) Activity: [6]

  • Assay Principle: Measures the rate of oxidation of glutathione (GSH) to its oxidized form (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase using NADPH.[6]

  • Assay Mixture: The reaction mixture contains tissue supernatant, GSH, glutathione reductase, NADPH, and a substrate for GPx (e.g., H2O2).[6]

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[6]

  • Calculation: GPx activity is proportional to the rate of NADPH oxidation and is expressed as units per milligram of protein.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of phloroacetophenone are mediated through various signaling pathways.

Cholesterol Metabolism and Bile Secretion

Phloroacetophenone's cholesterol-lowering effect is primarily due to the upregulation of CYP7A1. This involves a complex signaling network that includes nuclear receptors like the Farnesoid X receptor (FXR) and Liver X receptor (LXR), which are known to regulate CYP7A1 expression.[2] Its stimulation of bile secretion is mediated through the Mrp2 transporter.[1][2]

Cholesterol_Metabolism Phloroacetophenone Phloroacetophenone LXR Liver X Receptor (LXR) Phloroacetophenone->LXR Activates FXR Farnesoid X Receptor (FXR) Phloroacetophenone->FXR Modulates Mrp2 Mrp2 Transporter Phloroacetophenone->Mrp2 Stimulates CYP7A1 CYP7A1 Gene Expression (Cholesterol 7α-hydroxylase) LXR->CYP7A1 FXR->CYP7A1 Inhibits BileAcids Bile Acids CYP7A1->BileAcids Cholesterol Cholesterol Cholesterol->BileAcids Conversion BileSecretion Bile Secretion Mrp2->BileSecretion

Caption: Phloroacetophenone's role in cholesterol metabolism.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of phloroacetophenone derivatives often involves the inhibition of the NF-κB signaling pathway. This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory genes.

Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) InflammatoryStimuli->TLR4 NFkB NF-κB Activation TLR4->NFkB NFkB_Inhibition ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB->ProInflammatoryGenes Inflammation Inflammation ProInflammatoryGenes->Inflammation Phloroacetophenone Phloroacetophenone Derivatives Phloroacetophenone->NFkB Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of phloroacetophenone derivatives involves several key stages, from synthesis to in vivo testing.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Synthesis of Phloroacetophenone Derivatives Purification Purification & Structural Elucidation (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity EnzymeAssays Enzyme Inhibition Assays (e.g., PDHK1, COX-2) Cytotoxicity->EnzymeAssays AntioxidantAssays Antioxidant Capacity Assays (e.g., DPPH, FRAP) EnzymeAssays->AntioxidantAssays AnimalModels Disease Animal Models (e.g., Cancer Xenograft, Induced Inflammation) AntioxidantAssays->AnimalModels Efficacy Therapeutic Efficacy Evaluation AnimalModels->Efficacy Toxicity Toxicology & Safety Profiling Efficacy->Toxicity

Caption: General workflow for biological activity screening.

Conclusion

Phloroacetophenone and its derivatives represent a versatile class of natural products with significant potential in medicinal chemistry. Their diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and cholesterol-lowering effects, make them attractive starting points for the design and development of new therapeutic agents. The provided application notes, quantitative data, and experimental protocols offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising scaffold. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for optimizing their efficacy and safety profiles for clinical applications.

References

Method

Application Notes and Protocols for the Synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

Introduction 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, a deoxybenzoin derivative, is a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various flavonoids and other biologically acti...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, a deoxybenzoin derivative, is a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various flavonoids and other biologically active compounds. Its structure, featuring a phloroglucinol moiety linked to a phenylethyl ketone, imparts significant antioxidant, anti-inflammatory, and potential anticancer properties. This document provides a detailed protocol for the chemical synthesis of this target compound, aimed at researchers and professionals in drug development and organic synthesis.

The presented protocol is based on the Houben-Hoesch reaction, a classic and effective method for the synthesis of aryl ketones from electron-rich phenolic compounds and nitriles.[1][2] This reaction proceeds via an electrophilic aromatic substitution, where the nitrile is activated by a Lewis acid and hydrogen chloride to form a reactive electrophile that acylates the phloroglucinol ring.[1]

Materials and Methods

Reagents and Solvents:

  • Phloroglucinol (anhydrous)

  • Phenylacetonitrile

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrogen chloride (gas or a solution in a compatible anhydrous solvent)

  • Zinc chloride (anhydrous) or another suitable Lewis acid

  • Hydrochloric acid (aqueous, for workup)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol or methanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flasks and other standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Ice bath

  • Gas dispersion tube (for HCl gas)

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocol: Houben-Hoesch Synthesis

This protocol details the synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone from phloroglucinol and phenylacetonitrile.

1. Reaction Setup:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, add anhydrous phloroglucinol (1.0 equivalent) and anhydrous zinc chloride (1.2 equivalents).

  • Add anhydrous diethyl ether or ethyl acetate as the solvent.

  • Cool the flask in an ice bath with continuous stirring.

2. Hoesch Reaction:

  • To the cooled and stirred suspension, add phenylacetonitrile (1.1 equivalents) dropwise.

  • Begin bubbling dry hydrogen chloride gas through the mixture via the gas dispersion tube. The reaction mixture will typically turn from colorless to a pale orange or reddish-brown.

  • Continue passing hydrogen chloride through the solution for 2-3 hours while maintaining the temperature at 0-5 °C.

  • After the addition of HCl is complete, seal the flask and allow it to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

3. Workup and Isolation:

  • Upon completion of the reaction (as indicated by TLC), add an equal volume of dilute aqueous hydrochloric acid to the reaction mixture to hydrolyze the intermediate ketimine hydrochloride.

  • Stir the mixture vigorously for 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, to yield the pure 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone as a crystalline solid.

5. Characterization:

  • The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the expected data for the synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone via the Houben-Hoesch reaction.

ParameterExpected Value
Reactants Phloroglucinol, Phenylacetonitrile
Catalyst/Reagent Zinc Chloride, Hydrogen Chloride
Solvent Anhydrous Diethyl Ether or Ethyl Acetate
Reaction Time 12-24 hours
Reaction Temperature 0-5 °C initially, then room temperature
Yield 70-90% (reported for similar reactions)
Appearance Off-white to pale yellow crystalline solid
Characterization Melting Point, ¹H NMR, ¹³C NMR, Mass Spec.

Visualizations

Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants 1. Mix Phloroglucinol, ZnCl2, and Phenylacetonitrile in Ether/EtOAc cooling 2. Cool to 0-5 °C reactants->cooling hcl_addition 3. Add Dry HCl Gas cooling->hcl_addition stirring 4. Stir at Room Temperature (12-24h) hcl_addition->stirring hydrolysis 5. Hydrolyze with aq. HCl stirring->hydrolysis extraction 6. Extract with Ethyl Acetate hydrolysis->extraction washing 7. Wash with H2O, NaHCO3, Brine extraction->washing drying 8. Dry over Na2SO4/MgSO4 washing->drying concentration 9. Concentrate in vacuo drying->concentration recrystallization 10. Recrystallize from Ethanol/Water concentration->recrystallization characterization 11. Characterize Product (MP, NMR, MS) recrystallization->characterization

Caption: A flowchart illustrating the key steps in the synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

Reaction Signaling Pathway (Mechanism Overview)

Hoesch_Mechanism Simplified Houben-Hoesch Reaction Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis nitrile Phenylacetonitrile hcl_zncl2 HCl / ZnCl2 electrophile Reactive Nitrilium Ion (Electrophile) nitrile->electrophile Activation phloroglucinol Phloroglucinol (Nucleophile) intermediate Ketimine Hydrochloride Intermediate phloroglucinol->intermediate Attack hydrolysis Aqueous Workup (H3O+) product 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone intermediate->product Hydrolysis

Caption: A simplified overview of the Houben-Hoesch reaction mechanism.

References

Application

Application Notes and Protocols: 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, a deoxybenzoin, belongs to a class of phenolic compounds that are of significant interest in pharm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, a deoxybenzoin, belongs to a class of phenolic compounds that are of significant interest in pharmacological research due to their potential as enzyme inhibitors. While direct extensive research on this specific molecule is emerging, its structural similarity to well-studied compounds like phloretin (a dihydrochalcone) and other 2,4,6-trihydroxyacetophenone derivatives provides a strong basis for exploring its bioactivity. This document outlines potential applications and detailed protocols for investigating the enzyme inhibitory effects of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, drawing upon the established activities of its structural analogs.

The protocols and data presented herein are based on studies of structurally related molecules and are intended to serve as a comprehensive guide for the investigation of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone as a potential enzyme inhibitor.

Potential Enzyme Targets and Applications

Based on the activities of structurally similar compounds, 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone is a promising candidate for the inhibition of several classes of enzymes, with potential therapeutic applications in metabolic diseases, inflammatory disorders, and cancer.

Table 1: Potential Enzyme Targets and Therapeutic Applications Based on Structural Analogs

Enzyme TargetStructural AnalogReported IC50 ValuesPotential Therapeutic Application
Fatty Acid Synthase (FASN)Phloretin4.90 ± 0.66 μM[1][2]Cancer, Metabolic Disorders
TyrosinasePhloretin169.36 μM[3]Hyperpigmentation Disorders
Lipoxygenase (LOX)2,4,6-trihydroxy-3-geranylacetophenone (tHGA)23.61 μM (soybean 15-LOX)[4]Inflammatory Diseases
Cyclooxygenase (COX)2,4,6-trihydroxy-3-geranylacetophenone (tHGA)Potent inhibitor (specific IC50 not provided)[5]Inflammation, Pain
Protein Tyrosine Phosphatase 1B (PTP1B)2,4,6-trihydroxychalcone derivatives0.27 ± 0.01 μM (for compound 4a)[6]Diabetes, Obesity
α-GlucosidaseAcetophenone derivativesKᵢ values in the range of 167.98 ± 25.06 to 304.36 ± 65.45 µM[7]Diabetes
Acetylcholinesterase (AChE)Acetophenone derivativesKᵢ values in the range of 71.34 ± 11.25 to 143.75 ± 31.27 µM[7]Alzheimer's Disease

Experimental Protocols

The following are detailed protocols for enzyme inhibition assays that can be adapted for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

Protocol 1: Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is adapted from studies on phloretin.[1][2]

Objective: To determine the inhibitory effect of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone on FASN activity.

Materials:

  • Purified animal FASN

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (DTT)

  • 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA (50 µM), and purified FASN (5 µg/ml) in a 96-well plate.

  • Add varying concentrations of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding malonyl-CoA (50 µM) and NADPH (100 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C. The rate of NADPH oxidation is proportional to FASN activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis: To determine the mode of inhibition, perform the assay with varying concentrations of one substrate (e.g., acetyl-CoA) while keeping the other substrates at a constant concentration, in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. Phloretin exhibited competitive inhibition against acetyl-CoA, mixed inhibition towards malonyl-CoA, and uncompetitive inhibition relative to NADPH.[1]

FASN_Inhibition_Workflow Workflow for FASN Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (FASN, Substrates, Buffer) mix Mix FASN, Acetyl-CoA, and Test Compound prep_reagents->mix prep_compound Prepare Test Compound (2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone) prep_compound->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Reaction (Add Malonyl-CoA & NADPH) preincubate->initiate measure Measure Absorbance at 340 nm initiate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 kinetic_analysis Perform Kinetic Analysis determine_ic50->kinetic_analysis

FASN Inhibition Assay Workflow
Protocol 2: Tyrosinase Inhibition Assay

This protocol is based on the investigation of phloretin as a tyrosinase inhibitor.[3]

Objective: To assess the inhibitory activity of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Assay Buffer: 50 mM sodium phosphate buffer (pH 6.8)

  • 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • In a 96-well plate, add assay buffer and varying concentrations of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

  • Add mushroom tyrosinase solution (final concentration ~20 units/mL) to each well.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution (final concentration 2 mM).

  • Measure the absorbance at 475 nm every minute for 20 minutes. The formation of dopachrome from L-DOPA results in an increase in absorbance.

  • Calculate the initial reaction rates and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Lipoxygenase (LOX) Inhibition Assay

This protocol is adapted from studies on 2,4,6-trihydroxy-3-geranylacetophenone (tHGA).[4][8]

Objective: To evaluate the inhibitory effect of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone on soybean 15-lipoxygenase (15-LOX).

Materials:

  • Soybean 15-lipoxygenase

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone stock solution (in DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a substrate solution of linoleic acid in borate buffer.

  • In a quartz cuvette, mix the borate buffer, enzyme solution, and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm for 5 minutes.

  • Calculate the rate of reaction and the percentage of inhibition.

  • Determine the IC50 value.

Signaling Pathway Modulation

Structurally related compounds are known to modulate key signaling pathways involved in inflammation. It is plausible that 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone exerts similar effects.

Anti-Inflammatory Signaling

Phloretin and naringenin chalcone have been shown to inhibit pro-inflammatory signaling pathways.[9][10] A key mechanism is the suppression of the NF-κB and MAPK (p38, ERK1/2, JNK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, as well as other inflammatory mediators like nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1).[9][10]

Anti_Inflammatory_Signaling Potential Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Compound 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Compound->p38 Compound->ERK Compound->JNK Compound->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, MCP-1) p38->Cytokines induce transcription ERK->Cytokines induce transcription JNK->Cytokines induce transcription IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IKK->NFκB activates IκBα->NFκB inhibits NFκB->Cytokines induce transcription

Potential Anti-Inflammatory Signaling Pathway

Conclusion

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone represents a promising scaffold for the development of novel enzyme inhibitors. The provided application notes and protocols, based on the established activities of its structural analogs, offer a solid framework for initiating research into its biological effects. Further investigation is warranted to fully elucidate its inhibitory profile and therapeutic potential.

References

Method

Application Notes and Protocols for the Quantification of 2',4',6'-Trihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of 2',4',6'-Trihydroxyacetophenone (THAP), a phenolic compound with a r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2',4',6'-Trihydroxyacetophenone (THAP), a phenolic compound with a range of biological activities. The protocols herein are designed to ensure accuracy, precision, and reliability of analytical data.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of THAP, particularly in complex biological matrices such as plasma.

Experimental Protocol

This protocol is adapted from a validated bioanalytical method for the quantification of THAP in rat and dog plasma.[1][2][3]

a. Chemicals and Reagents:

  • 2',4',6'-Trihydroxyacetophenone (THAP) reference standard

  • 2',4',6'-Trihydroxybenzaldehyde (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 10 mM Ammonium acetate

  • Distilled water

b. Instrumentation:

  • LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)

  • Gemini C18 column (50 x 2.0 mm, 3 µm)[1][2][3]

c. Chromatographic Conditions:

  • Mobile Phase: 10 mM Ammonium acetate and methanol (10:90, v/v)[1][2][3]

  • Flow Rate: 0.2 mL/min[1][2][3]

  • Mode: Isocratic[1][2][3]

  • Total Run Time: 2.5 minutes per sample[1][2][3]

d. Mass Spectrometry Conditions:

  • Ionization Mode: Multiple Reaction Monitoring (MRM)[1][2][3]

  • MRM Transitions:

    • THAP: m/z 166.89 > 82.8[1][2][3]

    • IS: m/z 152.89 > 82.8[1][2][3]

e. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare stock solutions of THAP and the IS in a suitable solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Preparation (Plasma): Employ a one-step protein precipitation method with acetonitrile.[1][2][3]

f. Analysis and Quantification:

  • Equilibrate the LC-MS/MS system with the mobile phase.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the prepared plasma samples.

  • Quantify THAP based on the peak area ratio of the analyte to the internal standard.

Data Presentation: LC-MS/MS Method Performance
ParameterValue
Linearity Range0.1 - 100 µg/mL[1][2][3]
Correlation Coefficient (r²)≥ 0.9987[1][2][3]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[1][2][3]
Intra-day Precision (RSD)Please refer to the full study for detailed values.
Inter-day Precision (RSD)Please refer to the full study for detailed values.
AccuracyPlease refer to the full study for detailed values.
RecoveryPlease refer to the full study for detailed values.
Matrix EffectPlease refer to the full study for detailed values.

Visualization: LC-MS/MS Experimental Workflow

LCMSMS_Workflow Sample Plasma Sample Spike Spike with Internal Standard (2',4',6'-Trihydroxybenzaldehyde) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (Gemini C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for the quantification of THAP in plasma using LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) (Proposed Method)

While a specific validated HPLC-UV method for 2',4',6'-Trihydroxyacetophenone was not found in the provided search results, a general method can be proposed based on the analysis of similar phenolic compounds.[1][4][5]

Experimental Protocol

a. Chemicals and Reagents:

  • 2',4',6'-Trihydroxyacetophenone (THAP) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

b. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

c. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection Wavelength: Determined by the UV absorbance maximum (λmax) of THAP.

d. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the THAP reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range.

  • Sample Preparation: Dissolve the sample containing THAP in a suitable solvent. The final concentration should be within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

e. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Quantify THAP by comparing the peak area of the sample to the calibration curve.

Data Presentation: Typical HPLC-UV Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²)> 0.995
Limit of Detection (LOD)Signal-to-noise ratio of 3:1[1]
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1[1]
Precision (%RSD)Typically < 2%
Accuracy (% Recovery)Typically 98-102%

Visualization: General HPLC-UV Experimental Workflow

HPLCUV_Workflow Sample Sample containing THAP Dissolve Dissolve in suitable solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC-UV Filter->Inject LC LC Separation (C18 Column) Inject->LC UV UV Detection (at λmax) LC->UV Data Data Analysis (Quantification) UV->Data

Caption: General workflow for the quantification of THAP using HPLC-UV.

UV-Visible Spectrophotometry (Proposed Method)

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of THAP, suitable for less complex sample matrices.

Experimental Protocol

a. Chemicals and Reagents:

  • 2',4',6'-Trihydroxyacetophenone (THAP) reference standard

  • Methanol or Ethanol (Spectroscopic grade)

b. Instrumentation:

  • UV-Visible Spectrophotometer

c. Determination of λmax:

  • Prepare a dilute solution of THAP in the chosen solvent.

  • Scan the solution across a suitable UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

d. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the THAP reference standard in the chosen solvent to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing THAP in the chosen solvent and dilute as necessary to fall within the linear range of the calibration curve.

e. Analysis and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the chosen solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solutions.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of THAP in the sample solutions from the calibration curve.

Data Presentation: Key UV-Vis Spectrophotometry Parameters
ParameterDescription
λmaxWavelength of maximum absorbance.
Linearity (r²)Correlation coefficient of the calibration curve.
Linear RangeThe concentration range over which the method is linear.
Molar Absorptivity (ε)A measure of how strongly the analyte absorbs light at a given wavelength.

Visualization: UV-Vis Spectrophotometry Workflow

UVVis_Workflow Standards Prepare Standard Solutions DetermineLambda Determine λmax Standards->DetermineLambda MeasureAbsorbance Measure Absorbance at λmax Standards->MeasureAbsorbance Sample Prepare Sample Solution Sample->MeasureAbsorbance DetermineLambda->MeasureAbsorbance Calibration Construct Calibration Curve MeasureAbsorbance->Calibration from Standards Quantify Quantify THAP in Sample MeasureAbsorbance->Quantify from Sample Calibration->Quantify

Caption: Workflow for the quantification of THAP using UV-Vis spectrophotometry.

References

Application

Application Notes and Protocols for Cell-based Assays Involving 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, also known as Phloroacetophenone, is a phenolic compound belonging to the acetophenone family. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, also known as Phloroacetophenone, is a phenolic compound belonging to the acetophenone family. These compounds are naturally occurring and have attracted significant interest within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. The biological effects of acetophenones are largely influenced by the substitution patterns on the phenyl ring. This document provides detailed application notes and standardized protocols for conducting cell-based assays to evaluate the cytotoxic and anti-inflammatory potential of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, facilitating further research and drug development.

Data Presentation

The following tables summarize the quantitative data from key cell-based assays involving a structurally similar compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), which provides a strong indication of the potential bioactivity of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

Table 1: Cytotoxicity of a Structurally Related Compound (DMHE) in Human Cancer Cell Lines
Cell LineAssay TypeIncubation Time (hours)IC50 (µg/mL)
HT-29 (Colon Adenocarcinoma)MTT2438.8 ± 1.64
4817.2 ± 2.29
7225.3 ± 0.99
A549 (Lung Carcinoma)MTT2445.0 ± 2.21
4837.5 ± 2.66
7231.8 ± 1.69
MCF-7 (Breast Adenocarcinoma)MTT2480.1 ± 2.3
4848.3 ± 1.43
7225.0 ± 2.65
MRC-5 (Normal Lung Fibroblast)MTT72No cytotoxic effect

Data is derived from studies on 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), a close structural analog of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.[1]

Table 2: Induction of Apoptosis and Necrosis by a Structurally Related Compound (DMHE) in HT-29 Cells (24-hour incubation)
Treatment Concentration (µg/mL)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Dead Cells (%)Necrotic Cells (%)
0 (Control)92.282.663.211.85
2578.392.6616.102.85
5074.162.0020.962.88
7568.540.4810.2620.72

Data is derived from studies on 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), a close structural analog of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.[1]

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is for determining the cytotoxic effects of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

  • Human cancer cell lines (e.g., HT-29, A549, MCF-7) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone in DMSO. Perform serial dilutions in the complete medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, and 100 µg/mL). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate (24, 48, 72h) add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis induced by 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone using flow cytometry.

Materials:

  • 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

  • HT-29 cells (or other suitable cell line)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone (e.g., 25, 50, and 75 µg/mL) for 24, 48, and 72 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic or necrotic, and FITC-negative/PI-negative cells are viable.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) for each treatment condition.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Compound seed_cells->treat_cells collect_cells Collect Cells treat_cells->collect_cells wash_cells Wash with PBS collect_cells->wash_cells stain_cells Stain with Annexin V/PI wash_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Apoptosis Assay Experimental Workflow
Anti-Inflammatory Assay: Inhibition of NF-κB Activation and Cytokine Production

This protocol is designed to assess the anti-inflammatory properties of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone by measuring its effect on the NF-κB signaling pathway and the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Structurally similar compounds have been shown to inhibit NF-κB activation.[2]

Materials:

  • 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

  • RAW 264.7 or THP-1 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies against p-IKK, IκBα, p65, and loading controls)

  • 24-well plates

Procedure:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 or PMA-differentiated THP-1 cells in 24-well plates and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter time points for signaling pathway analysis). Include an untreated control and an LPS-only control.

  • Cytokine Measurement (ELISA): After 24 hours of LPS stimulation, collect the cell culture supernatants. Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • NF-κB Pathway Analysis (Western Blot): For signaling studies, lyse the cells at earlier time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation.

    • Prepare whole-cell lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IKK (p-IKK), IκBα, and the p65 subunit of NF-κB. Use appropriate loading controls (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • For ELISA, calculate the percentage inhibition of TNF-α and IL-6 production by the compound compared to the LPS-only control.

    • For Western blotting, quantify the band intensities to determine the effect of the compound on the phosphorylation of IKK and the degradation of IκBα, as well as the nuclear translocation of p65.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_signaling Signaling Cascade cluster_translocation Nuclear Translocation cluster_transcription Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) (in Nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription Compound 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Compound->IKK Inhibits (Hypothesized)

Hypothesized Inhibition of the NF-κB Signaling Pathway

Conclusion

The provided protocols offer a robust framework for investigating the cytotoxic and anti-inflammatory activities of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone in cell-based models. The data from structurally similar compounds suggest that this molecule holds promise as a potential therapeutic agent. The detailed methodologies and visual workflows are intended to ensure the reproducibility and accuracy of experimental findings, thereby supporting the advancement of research in this area. Further studies are warranted to fully elucidate the specific molecular mechanisms and to confirm the therapeutic potential of this compound.

References

Method

Application Notes and Protocols for Studying 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, a chalcone derivative, belongs to the flavonoid family of compounds. Chalcones are recognized for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, a chalcone derivative, belongs to the flavonoid family of compounds. Chalcones are recognized for their broad range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The biological activity of these compounds is often attributed to their unique α,β-unsaturated ketone moiety. This document provides detailed experimental protocols for the synthesis and characterization of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, along with an overview of its potential role in modulating inflammatory signaling pathways.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Chalcone Derivatives
Starting Material 1Starting Material 2CatalystSolventReaction TimeYield (%)Reference
2,4-dihydroxy acetophenone4-hydroxybenzaldehyde60% aq. NaOHEthanol3 h60[2]
2-hydroxyacetophenonebenzaldehyde (derivatives)10% ethanolic KOHEthanol1 min 20 sec (Microwave)88.16[3]
5'-fluoro-2'-hydroxyacetophenone3,4-dimethoxybenzaldehydeKOH (2 eq.)Ball Mill2 x 30 min96[4]
2,4-dihydroxy acetophenone2-chloro benzaldehydeSOCl2/EtOHEthanol12 hGood[5]
Table 2: Spectroscopic Data for Characterization

Note: The spectral data provided are expected values based on the structure and data for similar compounds. Experimental verification is essential.[1]

Technique Expected Observations for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone
¹H NMR (in DMSO-d₆)δ (ppm): ~13.5 (s, 1H, -OH), ~10.5 (s, 2H, -OH), 7.8-8.2 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 7.0-7.2 (d, 1H, α-H), 7.8-8.0 (d, 1H, β-H), 6.0-6.2 (s, 2H, Ar-H on trihydroxyphenyl ring).
¹³C NMR (in DMSO-d₆)δ (ppm): ~192 (C=O), ~165 (Ar-C-OH), ~160 (Ar-C-OH), ~145 (β-C), ~128-135 (Ar-C), ~121 (α-C), ~105 (Ar-C-OH), ~95 (Ar-C).
Mass Spec. (EI) m/z (%): 256 [M]⁺, 239 [M-OH]⁺, 179, 152, 121, 104, 91, 77 [C₆H₅]⁺.
IR (KBr) ν (cm⁻¹): 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1640-1620 (C=O stretch, conjugated), 1600-1450 (Ar C=C stretch).

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of the target chalcone.

Materials:

  • 2,4,6-trihydroxyacetophenone (phloroacetophenone)

  • Benzaldehyde

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 2,4,6-trihydroxyacetophenone (e.g., 10 mmol) in 50 mL of ethanol.

  • To this solution, add an equimolar amount of benzaldehyde (e.g., 10 mmol).

  • Catalyst Addition: While stirring, slowly add an aqueous solution of KOH or NaOH (e.g., 20 mL of a 50% solution).

  • Reaction: The reaction mixture is typically stirred at room temperature for 2-4 hours or gently refluxed for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute HCl to a pH of approximately 2-3.

  • Isolation: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Washing: The solid is washed with cold distilled water until the filtrate is neutral.

  • Drying: The product is dried in a desiccator or a vacuum oven at a low temperature.

Purification:

The crude 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the pure compound.[1]

Protocol 2: Characterization of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

The identity and purity of the synthesized compound should be confirmed using the following analytical techniques:

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value if available.

  • Infrared (IR) Spectroscopy: Record the IR spectrum to identify the characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the synthesized chalcone.

Mandatory Visualizations

G cluster_synthesis Synthesis Reactants Reactants Dissolution Dissolution Reactants->Dissolution 2,4,6-trihydroxyacetophenone, benzaldehyde, ethanol Reaction Reaction Dissolution->Reaction Add KOH/NaOH catalyst Precipitation Precipitation Reaction->Precipitation Pour into ice/acidify Isolation Isolation Precipitation->Isolation Vacuum filtration Purification Purification Isolation->Purification Recrystallization Characterization Characterization Purification->Characterization NMR, MS, IR

Caption: Experimental workflow for the synthesis and characterization of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

G cluster_pathway Inhibition of NF-κB Signaling Pathway by 2'-Hydroxychalcones Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Inhibition Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NFκB_inactive->IκBα NFκB_active Active NF-κB (p50/p65) NFκB_inactive->NFκB_active Release Nucleus Nucleus NFκB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Transcription Gene Expression Chalcone 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Chalcone->IKK Inhibition

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.[6][7][8]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1-(2,4,6-trihydro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone? A1: The most suitable method for synthesizing this compound is the Hoesch reaction (also known as the Houben-Hoesch reaction). This reaction is a specific type of Friedel-Crafts acylation that works well for acylating electron-rich aromatic compounds like phloroglucinol using a nitrile as the acylating agent.[1][2][3] In this case, phloroglucinol is reacted with phenylacetonitrile in the presence of a Lewis acid catalyst and hydrogen chloride.[4]

Q2: Why is a standard Friedel-Crafts acylation with phenylacetyl chloride not recommended for this synthesis? A2: Standard Friedel-Crafts acylation conditions can be problematic for highly activated substrates like phloroglucinol (1,3,5-trihydroxybenzene).[5] The high reactivity of the ring can lead to multiple acylations and other side reactions. The Hoesch reaction provides a milder, more controlled method for achieving monoacylation on such sensitive substrates.[3]

Q3: What is the role of the Lewis acid and hydrogen chloride in the Hoesch reaction? A3: Hydrogen chloride (HCl) protonates the nitrile (phenylacetonitrile), making it more susceptible to nucleophilic attack. The Lewis acid (e.g., anhydrous zinc chloride or aluminum chloride) coordinates to the nitrile, further activating it to form a potent electrophile, likely an acetaldimminium ion species (e.g., [PhCH₂C=NH]⁺).[1][4][6] This electrophile then attacks the electron-rich phloroglucinol ring.

Q4: What are the expected side products in this synthesis? A4: Potential side products can include di-acylated phloroglucinol, although the electron-withdrawing nature of the first acyl group deactivates the ring, making a second acylation less favorable than in Friedel-Crafts alkylations.[7][8] O-acylation on the hydroxyl groups is another possibility, especially if reaction conditions are not optimized.[2] Additionally, prolonged exposure to harsh acidic conditions can lead to decomposition, resulting in tarry materials.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone via the Hoesch reaction.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield or has failed completely. What are the common causes? A: Low or no yield is a frequent issue in moisture-sensitive reactions like the Hoesch reaction. The most common culprits are related to the catalyst, reagents, and reaction conditions.

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Step
Inactive Catalyst Lewis acid catalysts like AlCl₃ and ZnCl₂ are extremely sensitive to moisture.[9] Ensure you are using a fresh, anhydrous grade of the catalyst. Store it in a desiccator and handle it quickly in an inert atmosphere (e.g., glovebox or under a stream of nitrogen/argon).
Moisture Contamination All glassware must be rigorously dried (e.g., flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere.[10] Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles.
Insufficient Catalyst The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[9] Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the nitrile is often required.
Incomplete Intermediate Hydrolysis The reaction initially forms a ketimine intermediate, which must be hydrolyzed during workup to yield the final ketone product.[1] Ensure the aqueous workup is sufficiently acidic and allowed to stir long enough to complete the hydrolysis.
Product Loss During Workup The polyhydroxylated product may have some solubility in the aqueous layer, especially if the pH is not optimal.[11] Check the aqueous layer by TLC. If product is present, perform additional extractions with a suitable organic solvent like ethyl acetate.
Issue 2: Formation of a Dark, Tarry Material

Q: My reaction mixture turned into a dark, viscous tar. What went wrong? A: Tar formation is typically a sign of product or starting material decomposition, often caused by overly harsh reaction conditions.

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Step
High Reaction Temperature Highly activated phenols are sensitive to high temperatures, especially in the presence of strong acids, which can lead to polymerization or decomposition. Maintain the recommended reaction temperature. The initial addition of reagents is often performed at low temperatures (e.g., 0°C).[12]
Excessive Reaction Time Allowing the reaction to proceed for too long can lead to the formation of by-products and decomposition.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.
Concentrated Reagents Running the reaction at a very high concentration can sometimes promote side reactions. Ensure adequate solvent is used to maintain a manageable reaction mixture.

Experimental Protocols

Key Experiment: Hoesch Reaction for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

This protocol is a representative procedure. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Phloroglucinol (anhydrous)

  • Phenylacetonitrile

  • Anhydrous Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃)

  • Anhydrous Diethyl Ether or Ethyl Acetate

  • Dry Hydrogen Chloride (gas)

  • Dilute Hydrochloric Acid (e.g., 2M HCl)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with CaCl₂). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.

  • Reagent Addition: To the flask, add anhydrous phloroglucinol (1.0 eq.) and anhydrous zinc chloride (1.1 eq.). Add anhydrous diethyl ether to create a stirrable suspension.

  • Reaction Initiation: Cool the flask to 0°C in an ice bath. Add phenylacetonitrile (1.0 eq.) to the suspension.

  • HCl Introduction: Bubble dry hydrogen chloride gas through the stirred suspension at 0°C for approximately 1 hour. A precipitate (the ketimine hydrochloride intermediate) should begin to form.

  • Reaction: After the HCl addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC (a sample must be quenched and worked up before spotting).

  • Workup - Hydrolysis: After the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the ketimine intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

G Workflow for Hoesch Synthesis A 1. Setup Flame-dried flask under N2/Ar B 2. Reagent Loading Add Phloroglucinol, ZnCl2, and Anhydrous Ether A->B C 3. Cooling & Addition Cool to 0°C, add Phenylacetonitrile B->C D 4. HCl Gas Introduction Bubble dry HCl through mixture at 0°C C->D E 5. Reaction Warm to RT, stir 12-24h (Monitor by TLC) D->E F 6. Quench & Hydrolysis Pour into ice/HCl mixture, stir 1-2h E->F If reaction complete G 7. Extraction Extract with Ethyl Acetate (3x) F->G H 8. Washing Wash organic layer with H2O, NaHCO3 (aq), and Brine G->H I 9. Drying & Concentration Dry over Na2SO4, filter, and evaporate solvent H->I J 10. Purification Recrystallization or Column Chromatography I->J K Final Product 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone J->K

Caption: A step-by-step workflow for the synthesis and purification.

Troubleshooting Decision Tree

G Troubleshooting: Low Yield start_node start_node check_node check_node cause_node cause_node solution_node solution_node A Low or No Yield? B Was the catalyst anhydrous and fresh? A->B Yes C Inactive Catalyst (Moisture) B->C No E Were glassware & solvents rigorously dried? B->E Yes D Use fresh, anhydrous catalyst. Handle under inert atmosphere. C->D F Moisture Contamination E->F No H Was the workup hydrolysis step adequate? E->H Yes G Flame-dry glassware. Use anhydrous solvents. F->G I Incomplete Hydrolysis H->I No K Is product in the aqueous layer? H->K Yes J Stir longer with dilute acid during workup. I->J L Product Loss During Extraction K->L Yes M Perform additional extractions of the aqueous layer. L->M

References

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2',4',6'-Trihydroxyacetophenone

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2',4',6'-Trihydroxyacetophenone (THAP).

Frequently Asked Questions (FAQs)

Q1: What is 2',4',6'-Trihydroxyacetophenone and what are its common applications?

2',4',6'-Trihydroxyacetophenone (THAP), also known as phloroacetophenone, is a naturally occurring phenolic compound.[1] It serves as a versatile tool in various research applications, including:

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: THAP is frequently used as a matrix for the analysis of glycoproteins, polysaccharides, and lipids.

  • Biological Assays: It is investigated for its potential antioxidant, anti-inflammatory, and other pharmacological properties.

  • Chemical Synthesis: THAP is a precursor in the synthesis of various flavonoids and other bioactive molecules.[2]

Q2: What are the general solubility properties of 2',4',6'-Trihydroxyacetophenone?

THAP is a white to light yellow crystalline solid.[3] Its solubility is largely influenced by its three hydroxyl groups and the acetyl group.[3] It has limited solubility in water but is soluble in several organic solvents.[4]

Solubility Data

The following table summarizes the known solubility of 2',4',6'-Trihydroxyacetophenone in common laboratory solvents.

SolventMolar Mass ( g/mol )Water Solubility (at 25°C)Organic Solvent SolubilityPredicted pKa
2',4',6'-Trihydroxyacetophenone168.15[5]~7.1 mg/mL (estimated)DMSO: Soluble (e.g., 10 mM solutions are commercially available)[6] Methanol: Soluble Ethanol: Slightly Soluble[5] Acetone: Soluble[4]7.76 ± 0.23[5]

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when preparing solutions of 2',4',6'-Trihydroxyacetophenone.

Problem 1: Immediate precipitation of THAP upon addition to aqueous buffer or cell culture medium.

  • Cause: This phenomenon, often termed "crashing out," occurs when a concentrated stock solution of THAP in an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.

  • Solution:

    • Prepare a High-Concentration Stock Solution: Dissolve THAP in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.

    • Perform Serial Dilutions: Instead of adding the stock solution directly to your final volume, perform serial dilutions in your pre-warmed (37°C) aqueous buffer or cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing and prevent localized high concentrations.

    • Maintain a Low Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Problem 2: Cloudiness or precipitation appears in the THAP solution over time during incubation.

  • Cause: This can be due to several factors, including temperature fluctuations, changes in pH due to cellular metabolism, or interactions with components in the medium.

  • Solution:

    • pH Control: The hydroxyl groups on THAP suggest its solubility is pH-dependent. At physiological pH, it is likely to be more soluble than at acidic pH. Ensure your buffer system is robust and consider the potential for cellular activity to alter the local pH.

    • Temperature Stability: Maintain a constant temperature during your experiment, as temperature shifts can affect solubility.

    • Component Interactions: In complex media, THAP may interact with proteins or salts, leading to precipitation. If this is suspected, consider reducing the serum concentration or using a simpler buffer system for initial experiments.

Problem 3: Difficulty dissolving the solid THAP, even in organic solvents.

  • Cause: The quality of the solvent and the physical form of the THAP can affect dissolution.

  • Solution:

    • Use High-Purity Anhydrous Solvents: Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds. Use fresh, high-purity, anhydrous solvents.

    • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and use a sonicator. Avoid excessive heat, which could degrade the compound.

Below is a troubleshooting workflow to guide you through resolving solubility issues with 2',4',6'-Trihydroxyacetophenone.

G start Start: Solubility Issue with THAP precip_immediate Precipitate forms immediately upon dilution in aqueous solution? start->precip_immediate precip_over_time Precipitate forms over time during incubation? precip_immediate->precip_over_time No sol_immediate Action: Prepare high concentration stock in DMSO. Perform serial dilutions in pre-warmed medium. Keep final DMSO concentration low (<0.5%). precip_immediate->sol_immediate Yes dissolve_issue Difficulty dissolving solid THAP? precip_over_time->dissolve_issue No sol_over_time Action: Check and stabilize pH of the medium. Maintain constant incubation temperature. Consider simplifying buffer or reducing serum. precip_over_time->sol_over_time Yes sol_dissolve Action: Use high-purity, anhydrous solvents. Apply gentle warming (37°C) and/or sonication. dissolve_issue->sol_dissolve Yes end_fail Issue Persists: Consult further literature or consider alternative formulation strategies. dissolve_issue->end_fail No end_success Success: THAP is fully dissolved. sol_immediate->end_success sol_over_time->end_success sol_dissolve->end_success

Troubleshooting workflow for THAP solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 2',4',6'-Trihydroxyacetophenone in DMSO

  • Materials:

    • 2',4',6'-Trihydroxyacetophenone (MW: 168.15 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 1.68 mg of THAP and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

  • Materials:

    • 10 mM THAP stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Procedure (Example for a final concentration of 10 µM):

    • Thaw an aliquot of the 10 mM THAP stock solution at room temperature.

    • Perform an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Mix well by gentle pipetting.

    • Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.

    • Ensure the final DMSO concentration is below 0.5%. In this example, the final DMSO concentration would be 0.1%.

Protocol 3: Preparation of 2',4',6'-Trihydroxyacetophenone as a MALDI Matrix

  • Materials:

    • 2',4',6'-Trihydroxyacetophenone

    • Acetonitrile (ACN)

    • Ultrapure water

    • Trifluoroacetic acid (TFA)

    • Vortex mixer and microcentrifuge

  • Procedure:

    • Prepare the matrix solvent: Mix equal volumes of acetonitrile and ultrapure water, and add TFA to a final concentration of 0.1% (v/v) (e.g., 50:50:0.1 ACN:H₂O:TFA).

    • Prepare a saturated solution of THAP by adding an excess amount of the solid to the matrix solvent.

    • Vortex the mixture vigorously for several minutes.

    • Centrifuge the mixture to pellet the undissolved solid.

    • Carefully collect the supernatant, which is your saturated THAP matrix solution.

    • For sample preparation, mix your analyte solution with the THAP matrix solution (a common ratio is 1:1, v/v).

    • Spot the mixture onto the MALDI target plate and allow it to air-dry for co-crystallization to occur.

Signaling Pathways Modulated by THAP Derivatives

A derivative of 2',4',6'-Trihydroxyacetophenone, 2,4,6-trihydroxy-3-geranylacetophenone (tHGA), has been shown to modulate key inflammatory signaling pathways. Understanding these pathways can provide context for the biological effects of THAP and its analogues.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of pro-inflammatory genes. tHGA has been observed to inhibit the activation of this pathway.

G stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription initiates tHGA tHGA (THAP derivative) tHGA->IKK inhibits

Inhibition of the NF-κB signaling pathway by a THAP derivative.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Similar to its effect on the NF-κB pathway, tHGA has been shown to suppress the p38 MAPK pathway.

G stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK activates p38 p38 MAPK MAPKK->p38 activates downstream Downstream Targets (Transcription factors, kinases) p38->downstream activates response Cellular Response (Inflammation, Apoptosis) downstream->response tHGA tHGA (THAP derivative) tHGA->p38 inhibits

Inhibition of the p38 MAPK signaling pathway by a THAP derivative.

References

Troubleshooting

Stability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone under different conditions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone and what are its potential applications?

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, a deoxybenzoin derivative, is a polyphenolic compound. Polyphenols are known for their diverse biological activities, and derivatives of the core structure of this compound, such as other chalcones and flavonoids, have been investigated for their potential roles in modulating various signaling pathways.[1][2][3][4][5] These pathways are implicated in a range of cellular processes, and their modulation by small molecules is a key area of interest in drug discovery and development.

Q2: What are the main factors that can affect the stability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone?

Based on the general stability of polyphenolic compounds, the primary factors that can affect the stability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone are pH, temperature, light exposure, and the presence of oxidizing agents.[6] The multiple hydroxyl groups on the phenyl ring make the molecule susceptible to oxidation.

Q3: How does pH affect the stability of this compound?

Polyphenolic compounds, particularly those with multiple hydroxyl groups like 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, are often unstable at high pH.[6] Alkaline conditions can lead to the deprotonation of the phenolic hydroxyl groups, increasing the molecule's susceptibility to oxidation and degradation. Some phenolic acids, for instance, have been shown to be unstable at high pH.[6] For phloroglucinol derivatives, the pH can also influence their biological activity, which may be linked to their stability.[7]

Q4: Is 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone sensitive to light?

Yes, it is likely that this compound is sensitive to light. Photostability is a common concern for phenolic compounds, and forced degradation studies often include exposure to UV or fluorescent light to assess this susceptibility.[8][9]

Q5: What is the expected thermal stability of this compound?

Elevated temperatures can accelerate the degradation of polyphenolic compounds.[8] Therefore, it is recommended to store 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone at controlled room temperature or lower, away from direct heat sources.

Q6: How susceptible is the compound to oxidation?

The 2,4,6-trihydroxyphenyl moiety makes this compound particularly prone to oxidation. The presence of multiple hydroxyl groups on the aromatic ring can readily donate electrons, leading to the formation of quinone-type structures and other degradation products. Forced degradation studies for similar compounds often utilize hydrogen peroxide to simulate oxidative stress.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency or activity over time in solution. Degradation due to pH, light, or oxidation.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. Consider using a buffered solution at a slightly acidic pH (e.g., pH 4-6) to improve stability.
Appearance of unknown peaks in HPLC analysis of a stored sample. Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. This will help in developing a stability-indicating analytical method. Ensure the HPLC method can separate the parent compound from all potential degradants.[11][12]
Inconsistent experimental results. Instability of the compound under experimental conditions.Evaluate the stability of the compound in the specific experimental medium (e.g., cell culture media) and under the conditions of the assay (e.g., temperature, light exposure). Consider adding antioxidants to the medium if compatible with the experimental design.
Color change of the compound in solution (e.g., turning yellow or brown). Oxidation of the phenolic hydroxyl groups.This is a visual indicator of degradation. Discard the solution and prepare a fresh one. To minimize oxidation, degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Table 1: Stability of Phloretin in Rat Serum Under Different Conditions [13]

Condition Analyte Concentration (µg/mL) Recovery (%)
Freeze-Thaw Cycle 1 0.598.2
5101.5
5099.8
Freeze-Thaw Cycle 2 0.596.4
5103.0
50100.2
Freeze-Thaw Cycle 3 0.594.1
5102.7
5099.1

This data is for Phloretin and should be used as a general guide. Stability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone may vary.

Table 2: Forced Degradation of Phloroglucinol [14]

Stress Condition % Degradation
Acid Hydrolysis (0.1 M HCl, 1 hr) 5.8
Base Hydrolysis (0.1 M NaOH, 1 hr) 12.5
Oxidative (3% H₂O₂, 24 hrs) 18.2
Thermal (105°C, 24 hrs) 3.1
Humidity (90% RH, 24 hrs) 2.5

This data is for Phloroglucinol, a precursor to the trihydroxyphenyl moiety, and provides an indication of the potential lability of this ring system under various stress conditions.

Experimental Protocols

Forced Degradation Studies

To assess the intrinsic stability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, forced degradation studies should be performed. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.[15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[16]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the solution before analysis.[16]

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a defined period.[10]

  • Thermal Degradation: Expose the solid compound or a solution to dry heat at a temperature above accelerated testing conditions (e.g., 70-80°C).[8]

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8]

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see below).

Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method with UV detection is suitable for the analysis of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone and its potential degradation products.[11][12]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the compound. A wavelength in the range of 280-320 nm is a likely starting point for polyphenolic compounds.

  • Injection Volume: 10-20 µL.

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17]

Mandatory Visualizations

Signaling_Pathways_Modulated_by_Polyphenols cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Polyphenols Polyphenols Trk_Receptors Trk Receptors Polyphenols->Trk_Receptors Direct Agonism Nrf2 Nrf2 Pathway Polyphenols->Nrf2 Activation Ras_MAPK Ras/MAPK Pathway Trk_Receptors->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Trk_Receptors->PI3K_Akt PLCg PLCγ Pathway Trk_Receptors->PLCg CREB CREB Ras_MAPK->CREB PI3K_Akt->CREB PLCg->CREB Gene_Expression Target Gene Expression (Survival, Growth, Differentiation) CREB->Gene_Expression Nrf2->Gene_Expression Antioxidant Response

Caption: Potential signaling pathways modulated by polyphenolic compounds.

Experimental_Workflow_Forced_Degradation Start Start: 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone (Bulk or Solution) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: - Identify Degradants - Determine Degradation Rate - Validate Method Analysis->Data

Caption: Workflow for forced degradation studies.

Logical_Relationship_Troubleshooting Issue Observed Issue: Inconsistent Results / Degradation Cause Potential Causes Issue->Cause pH Inappropriate pH Cause->pH Light Light Exposure Cause->Light Temp High Temperature Cause->Temp Oxidizer Presence of Oxidizers Cause->Oxidizer Solution Recommended Solutions pH->Solution Light->Solution Temp->Solution Oxidizer->Solution Buffer Use Buffered Solution (Slightly Acidic) Solution->Buffer Protect Protect from Light (Amber Vials) Solution->Protect Store Store at Low Temperature Solution->Store Inert Use Degassed Solvents/ Inert Atmosphere Solution->Inert

Caption: Troubleshooting logic for stability issues.

References

Optimization

Technical Support Center: 2',4',6'-Trihydroxyacetophenone Crystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2',4',6'-Trihydrox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2',4',6'-Trihydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 2',4',6'-Trihydroxyacetophenone?

A1: 2',4',6'-Trihydroxyacetophenone is a polar phenolic compound. It is soluble in polar organic solvents such as ethanol, methanol, and acetone.[1][2] It has limited solubility in water, though it can be recrystallized from hot water.[1][3] The presence of three hydroxyl groups allows for hydrogen bonding, influencing its solubility.[1][2]

Q2: What is the typical appearance of crystalline 2',4',6'-Trihydroxyacetophenone?

A2: Crystalline 2',4',6'-Trihydroxyacetophenone typically appears as a white to off-white or pale yellow solid.[1] When crystallized from aqueous solutions, it can form colorless or pale yellow needles.[4] It is also noted that the oven-dried crystals can readily take up water from the atmosphere, as it can exist as a monohydrate.[4]

Q3: Can 2',4',6'-Trihydroxyacetophenone be purified by recrystallization from a single solvent?

A3: Yes, a common and effective method for purifying 2',4',6'-Trihydroxyacetophenone is recrystallization from hot water.[3][4]

Troubleshooting Guides

Issue 1: The compound "oils out" and does not form crystals.

Q: My 2',4',6'-Trihydroxyacetophenone is forming an oil instead of solid crystals upon cooling. What is happening and how can I fix it?

A: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5] This is a common problem with phenolic compounds and can be caused by high impurity levels or a very high concentration of the solute. Oiled out products are often impure.[6]

Troubleshooting Steps:

  • Increase the Solvent Volume: The most common reason for oiling out is that the solution is too concentrated. Add more of the hot solvent to decrease the saturation level.

  • Slow Down the Cooling Rate: Rapid cooling can induce precipitation at a temperature where the compound is still molten. Allow the solution to cool slowly to room temperature before placing it in a cold bath.

  • Use a Different Solvent System: Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.[7]

  • Seed the Solution: Introduce a small, pure crystal of 2',4',6'-Trihydroxyacetophenone to the solution as it cools. This can provide a template for crystal growth and bypass the formation of an oil.

  • Control pH: For phenolic compounds, pH can influence solubility and crystallization behavior. Ensure the pH of your solution is not causing the compound to remain in a less crystalline form.

Issue 2: No crystals are forming, even after extended cooling.

Q: I have cooled my solution of 2',4',6'-Trihydroxyacetophenone, but no crystals have appeared. What should I do?

A: The absence of crystal formation usually indicates that the solution is not supersaturated at the lower temperature, meaning too much solvent was used.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Seeding: Add a seed crystal of pure 2',4',6'-Trihydroxyacetophenone.

  • Reduce Solvent Volume: If induction techniques fail, gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and impurity inclusion. After reducing the volume, allow the solution to cool again.[8]

  • Use an Anti-Solvent: If your compound is dissolved in a solvent where it is highly soluble, you can try adding an "anti-solvent" (a solvent in which it is poorly soluble but is miscible with the primary solvent) dropwise until turbidity is observed. Then, heat slightly to redissolve and cool slowly.

Issue 3: The crystallization is happening too quickly.

Q: As soon as my solution starts to cool, a large amount of solid crashes out. Is this a problem?

A: Yes, rapid crystallization, or "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[8]

Troubleshooting Steps:

  • Add More Solvent: The solution is likely too concentrated. Reheat the mixture to dissolve the solid and add more of the solvent.

  • Slower Cooling: Ensure the solution cools down slowly. A slower cooling rate allows for the formation of larger, purer crystals. Let the flask cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help.

Issue 4: The final yield of crystals is very low.

Q: After filtration, I have a very small amount of 2',4',6'-Trihydroxyacetophenone crystals. How can I improve my yield?

A: A low yield can be due to several factors, from using too much solvent to premature crystallization during a hot filtration step.

Troubleshooting Steps:

  • Minimize Solvent Usage: While you need enough solvent to dissolve the compound when hot, an excessive amount will keep a significant portion of your compound dissolved even at low temperatures.[8]

  • Check the Mother Liquor: After filtering your crystals, you can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for the crystallization to complete at a low temperature.

Data Presentation

Table 1: Solubility of 2',4',6'-Trihydroxyacetophenone in Common Solvents

SolventSolubilityReference
WaterLimited/Slightly Soluble[1][3][1][3]
Hot WaterSoluble[3][4][3][4]
EthanolSoluble[1][2][1][2]
MethanolSoluble[2][2]
AcetoneSoluble[1][2][1][2]

Experimental Protocols

Protocol 1: Recrystallization of 2',4',6'-Trihydroxyacetophenone from Water

This protocol is based on established methods for the purification of phloroacetophenone.[3][4]

Materials:

  • Crude 2',4',6'-Trihydroxyacetophenone

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: For every 1 gram of crude 2',4',6'-Trihydroxyacetophenone, add approximately 35 mL of deionized water to an Erlenmeyer flask.[3] Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small additional portions of hot water until a clear solution is obtained. Avoid adding a large excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip is usually sufficient).

  • Hot Filtration (if activated carbon was used or if insoluble impurities are present): Bring the solution back to a boil. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution. This step removes the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of colorless to pale yellow needles should be observed.[4] To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. Note that 2',4',6'-Trihydroxyacetophenone can crystallize as a monohydrate.[4] Drying in a vacuum oven at a moderate temperature (e.g., 50-60 °C) is recommended to avoid melting (Melting Point: 217-219 °C).[4]

Visualizations

G start Start: Crude 2',4',6'-Trihydroxyacetophenone dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No hot_filter->cool Yes crystals Crystal Formation cool->crystals filter_wash Filter and Wash with Cold Solvent crystals->filter_wash dry Dry Crystals filter_wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of 2',4',6'-Trihydroxyacetophenone.

Caption: Troubleshooting logic for "oiling out" during crystallization.

References

Troubleshooting

Technical Support Center: Degradation of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of 2-Phenyl-1-(2,4,6...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone under forced degradation conditions?

A1: Based on the chemical structure, which features a phloroglucinol ring and a ketone functional group, the major expected degradation pathways include:

  • Oxidation: The electron-rich 2,4,6-trihydroxyphenyl moiety is highly susceptible to oxidation, potentially forming quinone-type structures. The benzylic carbon of the phenylethanone chain may also be oxidized.

  • Photodegradation: The ketone carbonyl group can undergo Norrish Type I or Type II photolytic cleavage upon exposure to UV light. The aromatic rings also act as chromophores, which can initiate radical-mediated degradation pathways.

  • Alkaline Hydrolysis: While the core structure is relatively stable to hydrolysis, under strong alkaline conditions, rearrangement or ring-opening of the phloroglucinol ring may occur. Phloroglucinol itself has been shown to be susceptible to degradation under alkaline conditions.[1]

Q2: What are some of the potential degradation products of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar polyphenolic and ketonic compounds, potential degradation products could include:

  • Oxidation Products: Benzoquinone derivatives formed from the oxidation of the phloroglucinol ring.

  • Photodegradation Products: Phenylacetic acid and 1,3,5-trihydroxybenzene (phloroglucinol) as a result of Norrish Type II cleavage. Benzaldehyde and other smaller fragments could also be formed.

  • Ring-Opened Products: Under harsh conditions, particularly in the presence of strong bases or oxidants, the phloroglucinol ring may undergo cleavage to form aliphatic acids.

Q3: My analytical method (e.g., HPLC-UV) shows the appearance of several new peaks during a forced degradation study. How can I identify these unknown degradation products?

A3: Identification of unknown degradation products typically requires a combination of chromatographic and spectroscopic techniques. A common workflow involves:

  • High-Resolution Mass Spectrometry (HRMS): Couple your HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the degradation products. This allows for the determination of their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions in the mass spectrometer to obtain structural information. The fragmentation pattern can be compared to that of the parent compound and known degradation pathways of similar structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) can provide unambiguous structural elucidation.

  • Forced Degradation of Suspected Structures: Synthesize or procure suspected degradation products and subject them to the same analytical conditions to confirm their identity by comparing retention times and spectral data.

Q4: I am observing poor mass balance in my forced degradation study. What are the potential reasons for this?

A4: Poor mass balance, where the sum of the assay of the main peak and the impurities is significantly less than 100%, can be due to several factors:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help to detect these compounds.

  • Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation of Degradants: Degradation products may be insoluble in the sample diluent and precipitate out of the solution.

  • Adsorption of Degradants: Highly polar or charged degradation products may adsorb to the surfaces of sample vials or the HPLC column.

  • Inappropriate Integration: Incorrect integration of broad or tailing peaks can also contribute to poor mass balance.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Steps
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.
High intrinsic stability of the compound.While possible, most organic molecules will degrade under sufficiently harsh conditions. Re-evaluate the stress conditions and consider using a combination of stressors.
Analytical method is not stability-indicating.The degradation products may be co-eluting with the parent peak. Re-develop the chromatographic method to improve resolution. Vary the column chemistry, mobile phase composition, and gradient profile.
Issue 2: Excessive Degradation Observed
Possible Cause Troubleshooting Steps
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the experiment. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are observed.
Instability of the compound in the analytical mobile phase.Analyze the stability of the compound in the mobile phase at different time points. If instability is observed, consider using a different mobile phase or adjusting the pH.

Quantitative Data Summary

The following table provides a hypothetical summary of forced degradation results for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone. This data is for illustrative purposes to guide researchers in presenting their findings.

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products DetectedMajor Degradation Product (Hypothetical)
0.1 M HCl, 80°C, 24h< 5%1-
0.1 M NaOH, RT, 4h15%3Ring-opened product
3% H₂O₂, RT, 24h25%4Quinone derivative of the phloroglucinol ring
Thermal (105°C, 48h)< 10%2-
Photolytic (ICH Q1B), 24h18%3Phenylacetic acid and Phloroglucinol

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 80°C for a specified period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 4 hours). Withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in the ICH Q1B guideline. A control sample should be protected from light.

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method, typically with UV and/or MS detection.

Visualizations

Hypothesized Degradation Pathway

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV light) cluster_alkaline Alkaline Hydrolysis (e.g., NaOH) parent 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone quinone Quinone Derivative parent->quinone Oxidation of phloroglucinol ring phenylacetic_acid Phenylacetic Acid parent->phenylacetic_acid Norrish Type II Cleavage phloroglucinol Phloroglucinol parent->phloroglucinol Norrish Type II Cleavage ring_opened Ring-Opened Products parent->ring_opened Rearrangement/ Ring Opening

Caption: Hypothesized degradation pathways for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_results Results & Evaluation start Start: Drug Substance/Product acid Acidic Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation start->oxidation heat Thermal start->heat light Photolytic start->light analysis Analysis: Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis peak_purity Peak Purity Analysis analysis->peak_purity mass_balance Mass Balance Calculation analysis->mass_balance identification Degradant Identification (MS, NMR) analysis->identification

Caption: General experimental workflow for forced degradation studies.

References

Optimization

Technical Support Center: Synthesis of 2',4',6'-Trihydroxyacetophenone

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2',4',6'-Trihydroxyacetophenone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Formation of a Significant Amount of Di-acylated Byproduct (2,4-Diacetylphloroglucinol) in the Hoesch Reaction

  • Question: My final product mixture from the Hoesch synthesis shows a significant peak corresponding to 2,4-diacetylphloroglucinol. What is the likely cause, and how can I prevent this?

  • Answer: The formation of 2,4-diacetylphloroglucinol is a common side reaction in the Hoesch (or Houben-Hoesch) synthesis of 2',4',6'-trihydroxyacetophenone.[1] This occurs when a second acylation reaction takes place on the already mono-acylated phloroglucinol ring.

    Primary Cause:

    • Incorrect Stoichiometry: The most frequent cause is the use of an excess of the nitrile reagent (e.g., acetonitrile) relative to phloroglucinol.[1] Phloroglucinol is a highly activated aromatic ring, making it susceptible to multiple electrophilic substitutions.

    Solutions:

    • Strict Stoichiometric Control: Carefully control the molar ratio of phloroglucinol to the nitrile. A 1:1 molar ratio is recommended to favor mono-acylation.

    • Slow Addition of Nitrile: Instead of adding all the nitrile at once, consider a slow, dropwise addition to the reaction mixture. This can help to maintain a low concentration of the nitrile, reducing the likelihood of a second acylation.

    • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, HPLC). Stop the reaction once the starting material is consumed and before significant amounts of the di-acylated product are formed.

    • Purification: If the di-acylated byproduct does form, it can often be separated from the desired product by recrystallization from hot water, as 2',4',6'-trihydroxyacetophenone has limited solubility in cold water.[2]

Issue 2: Low Yield of 2',4',6'-Trihydroxyacetophenone

  • Question: I am consistently obtaining a low yield of the desired product. What are the potential factors contributing to this, and how can I improve the yield?

  • Answer: Low yields in the synthesis of 2',4',6'-trihydroxyacetophenone can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures.

    Potential Causes and Solutions:

    • Moisture in Reagents or Glassware: The Hoesch and Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., zinc chloride, aluminum chloride).

      • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and reagents.

    • Inactive Catalyst: The Lewis acid catalyst may be old or have been exposed to moisture.

      • Solution: Use freshly opened or purified Lewis acid. For the Hoesch reaction, fused zinc chloride is often recommended.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Increase the reaction time or slightly elevate the temperature, while carefully monitoring for byproduct formation. For the Hoesch reaction, allowing the reaction mixture to stand for an extended period (e.g., overnight) at a low temperature can improve the yield.

    • Suboptimal Work-up: The product may be lost during the work-up and purification steps.

      • Solution: Be mindful of the product's solubility. 2',4',6'-Trihydroxyacetophenone is soluble in hot water but much less so in cold water. Ensure complete precipitation by cooling the recrystallization solution thoroughly before filtration. Check the aqueous layer for any dissolved product.

    • Formation of Resin-like Byproducts: In some acylation methods, using an excess of a strong Lewis acid like AlCl₃ can lead to the formation of intractable resinous materials, which can trap the product and reduce the isolated yield.

      • Solution: Optimize the amount of Lewis acid used. Use the minimum amount required to catalyze the reaction effectively.

Issue 3: Difficulty in Product Purification/Isolation of an Oily Product

  • Question: After the reaction work-up, I am left with an oily residue that is difficult to crystallize. What could be the reason, and what purification strategies can I employ?

  • Answer: Obtaining an oily product instead of a crystalline solid often indicates the presence of impurities that inhibit crystallization.

    Potential Causes and Solutions:

    • Presence of Unreacted Starting Materials: Residual starting materials can interfere with the crystallization of the product.

      • Solution: Ensure the reaction has gone to completion. If not, consider purification by column chromatography before attempting crystallization.

    • Formation of Complex Mixtures of Byproducts: Side reactions can lead to a mixture of products that are difficult to separate by simple crystallization.

      • Solution:

        • Trituration: Try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble. This can often induce crystallization.

        • Column Chromatography: If crystallization fails, column chromatography is an effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be used.

        • Recrystallization from a Different Solvent System: Experiment with different solvents or solvent mixtures for recrystallization. While hot water is commonly used, other solvent systems could be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2',4',6'-Trihydroxyacetophenone?

A1: The Hoesch (or Houben-Hoesch) reaction is the most widely cited and reliable method for the synthesis of 2',4',6'-trihydroxyacetophenone.[1][3] This reaction involves the condensation of phloroglucinol with acetonitrile in the presence of a Lewis acid catalyst (typically zinc chloride) and hydrogen chloride. It is generally favored for its regioselectivity and relatively good yields with highly activated phenols like phloroglucinol.

Q2: Can I use Friedel-Crafts acylation with acetyl chloride and aluminum chloride to synthesize 2',4',6'-Trihydroxyacetophenone?

A2: While Friedel-Crafts acylation is a fundamental method for forming aryl ketones, its application to highly activated substrates like phloroglucinol can be challenging. The primary difficulty lies in controlling the reaction to achieve mono-acylation and avoid polysubstitution, where multiple acetyl groups are added to the ring. Although the acyl group is deactivating, the high reactivity of the phloroglucinol ring makes it susceptible to further reaction. Careful control of stoichiometry and reaction conditions (low temperature, milder Lewis acid) is crucial to minimize the formation of di- and tri-acetylated byproducts.

Q3: What is the role of the Lewis acid in the Hoesch reaction?

A3: In the Hoesch reaction, the Lewis acid (e.g., ZnCl₂) activates the nitrile by coordinating to the nitrogen atom. This increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the electron-rich phloroglucinol ring to form a ketimine intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the final ketone product.[1]

Q4: Are there any "greener" or more environmentally friendly methods for this synthesis?

A4: Research into greener synthetic routes is ongoing. Some studies have explored the use of solid acid catalysts or solvent-free conditions for the acylation of phloroglucinol, which can reduce the use of hazardous reagents and solvents.[4] However, the classical Hoesch reaction remains a common laboratory-scale method.

Q5: How should I store 2',4',6'-Trihydroxyacetophenone?

A5: 2',4',6'-Trihydroxyacetophenone should be stored in a tightly sealed container in a cool, dry place, away from light. It is stable under normal storage conditions.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2',4',6'-Trihydroxyacetophenone

MethodAcylating AgentCatalystSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Hoesch ReactionAcetonitrileZnCl₂ / HClDiisopropyl ether07 h (HCl bubbling) + overnight96.299.9[5]
Hoesch ReactionAcetonitrileZnCl₂ / HClAnhydrous etherIce-salt bath4 h (HCl bubbling) + 3 days74-87>99 (after recrystallization)Organic Syntheses
Friedel-CraftsAcetic anhydrideConc. H₂SO₄-130Not specified70Not specified[5]
Friedel-CraftsAcetic anhydrideBoron trifluoride-10Not specified62.5–68Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of 2',4',6'-Trihydroxyacetophenone via the Hoesch Reaction

This protocol is adapted from a high-yield procedure.[5]

Materials:

  • Phloroglucinol (well-dried)

  • Anhydrous acetonitrile

  • Diisopropyl ether

  • Fused zinc chloride (finely powdered)

  • Dry hydrogen chloride gas

  • Distilled water

Procedure:

  • In a reaction flask equipped with a stirrer, gas inlet tube, and thermometer, combine well-dried phloroglucinol (1.98 mol), anhydrous acetonitrile (6.95 mol), diisopropyl ether (5.95 mol), and finely powdered fused zinc chloride (0.036 mol).

  • Cool the mixture in an ice-salt bath to 0 °C.

  • Bubble dry hydrogen chloride gas through the stirred mixture for 7 hours, maintaining the temperature at 0 °C.

  • After the gas introduction, allow the flask to stand in a refrigerator overnight.

  • A bulky orange-yellow precipitate (the ketimine hydrochloride intermediate) will form. Decant the diisopropyl ether.

  • Wash the precipitate with diisopropyl ether (100 mL).

  • Transfer the solid to a round-bottom flask and add 2.5 L of distilled water.

  • Reflux the mixture with stirring for 2 hours at 120 °C to hydrolyze the intermediate.

  • Cool the mixture to room temperature and leave it to stand overnight.

  • The product will crystallize as pale yellow needles. Filter the crystals, wash with cold water, and dry under vacuum at 120 °C.

Visualizations

Reaction_Pathway Phloroglucinol Phloroglucinol Ketimine Ketimine Intermediate Phloroglucinol->Ketimine Acetonitrile Acetonitrile Acetonitrile->Ketimine Catalyst ZnCl₂ / HCl Catalyst->Ketimine THAP 2',4',6'-Trihydroxyacetophenone (Desired Product) Ketimine->THAP Hydrolysis Diacetyl 2,4-Diacetylphloroglucinol (Side Product) THAP->Diacetyl Excess_Acetonitrile Excess Acetonitrile Excess_Acetonitrile->Diacetyl

Caption: Main reaction and side reaction pathways in the Hoesch synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Reaction Start->Reaction Workup Work-up & Isolation Reaction->Workup Analysis Analyze Product (TLC, NMR, etc.) Workup->Analysis Desired_Product Desired Product Obtained Analysis->Desired_Product End End Desired_Product->End Yes Low_Yield Issue: Low Yield Desired_Product->Low_Yield No Side_Product Issue: Side Product(s) Desired_Product->Side_Product No Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Check Check_Stoichiometry Verify Stoichiometry Side_Product->Check_Stoichiometry Optimize_Conditions Optimize Reaction Time & Temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->Reaction Purification Improve Purification (Recrystallization, Chromatography) Check_Stoichiometry->Purification Purification->Reaction

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting

Technical Support Center: Phloroacetophenone Interference in Analytical Measurements

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference caused by phloroacetophenone in your analytical measurements. Phloroacetophenone, a naturally occurring phenolic compound, is recognized as a potential Pan-Assay Interference Compound (PAINS), which can lead to misleading results in a variety of biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is phloroacetophenone and why is it a concern in analytical assays?

Phloroacetophenone (2',4',6'-trihydroxyacetophenone) is a phenolic compound found in various plants. Due to its chemical structure, which includes multiple hydroxyl groups on a phenyl ring, it can participate in non-specific interactions within an assay, leading to false-positive or false-negative results. Compounds with such promiscuous activity are often classified as Pan-Assay Interference Compounds (PAINS).[1][2][3][4]

Q2: What are the common mechanisms by which phloroacetophenone can interfere with analytical measurements?

Phloroacetophenone can interfere with assays through several mechanisms common to phenolic compounds and PAINS:

  • Compound Aggregation: At certain concentrations, phloroacetophenone molecules can form aggregates that non-specifically inhibit enzymes or bind to other macromolecules in the assay.[5][6]

  • Redox Cycling: The phenolic hydroxyl groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). These ROS can damage proteins or interfere with assay components.[7][8][9]

  • Spectral Interference (Absorbance and Fluorescence): Phloroacetophenone can absorb light (absorbance) or emit its own light (autofluorescence) at wavelengths that overlap with the detection wavelengths of the assay, leading to inaccurate readings. It can also absorb the light emitted by a fluorescent probe, a phenomenon known as fluorescence quenching.[8][10][11]

  • Non-specific Protein Binding: The compound may bind to proteins in a non-specific manner, which can either inhibit their function or interfere with the detection of specific binding events.

Q3: In which types of assays is phloroacetophenone interference most likely to occur?

Interference can occur in a wide range of assays, including:

  • Enzyme Inhibition Assays: Phloroacetophenone and its derivatives have been shown to inhibit enzymes such as tyrosinase, urease, α-glucosidase, and acetylcholinesterase. While this may represent true inhibitory activity, it is crucial to rule out non-specific interference.[12]

  • Protein Quantification Assays: Assays that rely on dye-binding or copper reduction, such as the Bradford or BCA assays, can be affected by interfering substances.[13][14][15][16][17]

  • Fluorescence-Based Assays: Assays using fluorescent probes are susceptible to autofluorescence and quenching by interfering compounds.[11][13][18][19][20][21][22]

  • Cell-Based Assays: In cell-based assays, interference can manifest as cytotoxicity or other off-target effects that are not related to the intended biological target.[23][24]

  • High-Throughput Screening (HTS): The promiscuous nature of PAINS makes them a significant source of false positives in HTS campaigns.[25][26]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating phloroacetophenone interference in your experiments.

Issue 1: Unexpected Inhibition in an Enzyme Assay

Symptoms:

  • Potent inhibition observed, but the results are not reproducible or vary with minor changes in assay conditions.

  • The dose-response curve is unusually steep.

  • Inhibition is sensitive to the concentration of the enzyme or other proteins in the assay.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected enzyme inhibition.

Issue 2: Inconsistent Readings in a Fluorescence-Based Assay

Symptoms:

  • Higher than expected background fluorescence.

  • Lower than expected signal in the presence of the compound.

  • High variability between replicate wells.

Troubleshooting Workflow:

interference_mechanisms cluster_mechanisms Interference Mechanisms cluster_outcomes Assay Outcomes Phloroacetophenone Phloroacetophenone Aggregation Aggregation Phloroacetophenone->Aggregation Redox_Cycling Redox_Cycling Phloroacetophenone->Redox_Cycling Spectral_Interference Spectral_Interference Phloroacetophenone->Spectral_Interference False_Positive False_Positive Aggregation->False_Positive Redox_Cycling->False_Positive Spectral_Interference->False_Positive False_Negative False_Negative Spectral_Interference->False_Negative

References

Optimization

Technical Support Center: Enhancing the Biological Uptake of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the biological uptake of 2-Phenyl-1-(2,4,6-trihydroxyphen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the biological uptake of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good biological uptake of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone?

A1: Like many polyphenolic compounds, 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone is likely to face challenges such as low aqueous solubility, poor membrane permeability, and potential metabolic instability, all of which can limit its bioavailability in in vitro and in vivo systems.[1][2]

Q2: How can I improve the solubility of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone for my experiments?

A2: Several strategies can be employed, including pH adjustment of the medium, use of co-solvents (e.g., DMSO, ethanol), or more advanced formulation approaches like complexation with cyclodextrins, or encapsulation into nanoparticles, liposomes, or microemulsions.[1][3]

Q3: My compound shows low permeability in Caco-2 cell assays. What does this mean and what can I do?

A3: Low permeability in Caco-2 assays suggests that the compound may not easily cross the intestinal barrier. This could be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters. Strategies to improve permeability include chemical modification of the molecule to increase lipophilicity or the use of formulation strategies that enhance absorption.

Q4: How can I assess the metabolic stability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone?

A4: The metabolic stability can be evaluated using in vitro models such as liver microsomes or hepatocytes.[1][4][5][6] These assays help determine the rate at which the compound is metabolized by drug-metabolizing enzymes, providing insights into its potential in vivo clearance.

Q5: What analytical methods are suitable for quantifying 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone in biological samples?

A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and reliable method for the quantification of phenolic compounds in complex biological matrices like plasma, urine, or cell lysates.[7][8][9][10]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers.

  • Precipitation of the compound in cell culture media.

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

CauseSolution
Intrinsic low solubility of the compound. 1. Co-solvents: Use a small percentage of a water-miscible organic solvent such as DMSO or ethanol to aid dissolution. Ensure the final solvent concentration is not toxic to the cells. 2. pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. 3. Formulation: Consider using solubility-enhancing formulations like cyclodextrin complexes, liposomes, or nanoemulsions.[1][3]
Compound precipitation over time. 1. Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent and dilute it into the aqueous medium just before use. 2. Temperature: Ensure the experimental temperature does not cause the compound to precipitate out of solution.
Issue 2: Poor Membrane Permeability in Caco-2 Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) in the apical-to-basolateral direction.

  • High efflux ratio (Papp B-A / Papp A-B > 2).

Possible Causes and Solutions:

CauseSolution
High polarity and low lipophilicity. 1. Prodrug Approach: Synthesize a more lipophilic prodrug that can cross the cell membrane and then be converted to the active compound inside the cell. 2. Formulation with Permeation Enhancers: Use formulations containing safe and effective permeation enhancers, though their use needs careful validation to ensure cell monolayer integrity is not compromised.
Efflux by transporters (e.g., P-glycoprotein). 1. Co-administration with Inhibitors: In experimental setups, co-administer a known inhibitor of the suspected efflux transporter (e.g., verapamil for P-glycoprotein) to confirm its role. 2. Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters.
Issue 3: High Metabolic Instability

Symptoms:

  • Rapid disappearance of the parent compound in liver microsome or hepatocyte assays.

  • Low exposure in in vivo pharmacokinetic studies despite good absorption.

Possible Causes and Solutions:

CauseSolution
Extensive metabolism by Phase I (e.g., CYP450) or Phase II (e.g., UGTs) enzymes. 1. Structural Modification: Modify the metabolically liable sites of the molecule to block or slow down the metabolic reactions. For phenolic compounds, this could involve methylation of hydroxyl groups. 2. Co-administration with Enzyme Inhibitors: In mechanistic studies, use specific enzyme inhibitors to identify the metabolic pathways involved.
Poor experimental design. 1. Protein Concentration: Ensure the microsomal protein concentration is appropriate to achieve a linear rate of metabolism. 2. Cofactor Presence: Confirm that necessary cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGTs) are present in sufficient concentrations.

Data Presentation

Table 1: Physicochemical Properties of Structurally Similar Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPReference
2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanoneC₁₄H₁₁ClO₄278.73.3[11]
2-Phenyl-1-(2,3,4-trihydroxyphenyl)ethanoneC₁₄H₁₂O₄244.242.7[12]

Table 2: Caco-2 Permeability Classification [6][13][14]

Apparent Permeability (Papp) (cm/s)Absorption Classification
< 1 x 10⁻⁶Low
1 x 10⁻⁶ to 10 x 10⁻⁶Moderate
> 10 x 10⁻⁶High

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay[15][16]

Objective: To assess the intestinal permeability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the laboratory's established range.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound solution (in HBSS) to the apical (A) or basolateral (B) side of the monolayer.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

    • Replace the collected volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Calculation of Papp:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes[1][4][5][6]

Objective: To determine the metabolic stability of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone in the presence of liver microsomes.

Methodology:

  • Preparation:

    • Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

    • Prepare a separate solution of the NADPH-regenerating system (or NADPH).

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Mandatory Visualization

experimental_workflow cluster_solubility Solubility Assessment cluster_permeability Permeability Assay (Caco-2) cluster_metabolism Metabolic Stability Assay solubility_prep Prepare Compound Stock solubility_test Test in Aqueous Buffers solubility_prep->solubility_test solubility_analysis Analyze Solubility (e.g., HPLC) solubility_test->solubility_analysis caco2_transport Perform Transport Experiment solubility_analysis->caco2_transport caco2_culture Culture Caco-2 Cells caco2_integrity Check Monolayer Integrity (TEER) caco2_culture->caco2_integrity caco2_integrity->caco2_transport caco2_analysis Quantify Compound (LC-MS/MS) caco2_transport->caco2_analysis metabolism_prep Prepare Microsomes & Compound caco2_analysis->metabolism_prep metabolism_incubate Incubate with NADPH metabolism_prep->metabolism_incubate metabolism_quench Quench Reaction metabolism_incubate->metabolism_quench metabolism_analysis Analyze Remaining Compound (LC-MS/MS) metabolism_quench->metabolism_analysis signaling_pathway compound Poorly Soluble Compound formulation Solubilization Strategy (e.g., Nanoparticle, Cyclodextrin) compound->formulation Formulation dissolved_compound Dissolved Compound formulation->dissolved_compound Enhanced Solubility membrane Intestinal Epithelium dissolved_compound->membrane uptake Cellular Uptake membrane->uptake Permeation circulation Systemic Circulation uptake->circulation Absorption logical_relationship cluster_properties Compound Properties cluster_outcome Biological Outcome solubility Aqueous Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Membrane Permeability permeability->bioavailability stability Metabolic Stability stability->bioavailability

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of MALDI Matrices: 2,4,6-Trihydroxyacetophenone (THAP) vs. Other Common Matrices

For researchers, scientists, and drug development professionals employing Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, the selection of an appropriate matrix is a critical determinant of analyti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, the selection of an appropriate matrix is a critical determinant of analytical success. The matrix facilitates the gentle ionization of analyte molecules, and its properties can significantly influence signal intensity, spectral quality, and overall sensitivity. While a vast number of compounds have been investigated as potential MALDI matrices, a select few have become staples in laboratories worldwide due to their robust performance across various applications.

This guide provides a comprehensive comparison of 2,4,6-Trihydroxyacetophenone (THAP), a versatile matrix particularly noted for its efficacy in the analysis of lipids and glycoproteins, against other widely used matrices: α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA), and 2,5-Dihydroxybenzoic acid (DHB). The information presented herein is based on a review of experimental data to assist in the selection of the optimal matrix for your specific analytical needs. It is important to note that while the user requested a comparison with 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, this compound is not a commonly documented MALDI matrix. Therefore, this guide focuses on the structurally similar and well-established matrix, THAP.

Performance Comparison of MALDI Matrices

The choice of MALDI matrix is dictated by the physicochemical properties of the analyte and the desired analytical outcome. The following table summarizes the general performance characteristics of THAP, CHCA, SA, and DHB for different classes of biomolecules.

MatrixCommon AbbreviationPrimary ApplicationsAdvantagesDisadvantages
2,4,6-Trihydroxyacetophenone THAPGlycoproteins, RNA, Lipids, Polysaccharides[1]Versatile for various lipid classes[2], considered a "cold" matrix preserving intact lipids[3], provides good complimentary peptide mapping data[1].Can be less effective for peptides and proteins compared to CHCA and SA.
α-Cyano-4-hydroxycinnamic acid CHCAPeptides and small proteins (<10 kDa)[4]High ionization efficiency, good for low-abundance peptides[5], forms small homogenous crystals leading to good resolution[5].Can produce significant matrix cluster signals in the low mass range[5], considered a "hard" matrix that can lead to ion fragmentation.
Sinapinic acid SAProteins and large biomolecules (>10 kDa)"Softer" matrix causing less fragmentation of large molecules, suitable for high mass proteins.Can form adducts with analyte ions, not ideal for small peptides.
2,5-Dihydroxybenzoic acid DHBPeptides, proteins, carbohydrates, lipids, and synthetic polymers"Workhorse" matrix with broad applicability[6], produces less background noise from matrix clusters in the lower m/z region[5], more tolerant to contaminants.Tends to form large, needle-like crystals which can decrease resolution[6], may result in weaker signal intensity compared to CHCA[5].

Experimental Protocols

Reproducible and high-quality MALDI-MS data are critically dependent on the sample preparation protocol. Below are detailed methodologies for the use of THAP, CHCA, SA, and DHB.

Protocol 1: Sample Preparation with 2,4,6-Trihydroxyacetophenone (THAP)

This protocol is suitable for the analysis of lipids and glycoproteins.

Materials:

  • THAP MALDI Matrix

  • Acetonitrile (ACN)

  • Proteomics-grade water

  • Trifluoroacetic acid (TFA)

  • Analyte sample dissolved in an appropriate solvent

Procedure:

  • Matrix Solution Preparation: Prepare a 25 mg/mL stock solution of THAP by dissolving 25 mg of THAP in 1.0 mL of a solvent mixture of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA. Vortex the solution vigorously to ensure complete dissolution.[7]

  • Sample-Matrix Mixture: Mix the analyte solution with the THAP matrix solution. The optimal ratio may need to be determined empirically, but a 1:1 (v/v) ratio is a good starting point.

  • Dried-Droplet Sample Spotting:

    • Apply 0.2 to 1.0 µL of the sample-matrix mixture onto the MALDI target plate.[7]

    • Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.[7]

  • Analysis: Place the MALDI plate into the mass spectrometer for analysis.[7]

Protocol 2: Sample Preparation with α-Cyano-4-hydroxycinnamic acid (CHCA)

This protocol is optimized for the analysis of peptides and small proteins.

Materials:

  • CHCA MALDI Matrix

  • Acetonitrile (ACN)

  • Proteomics-grade water

  • Trifluoroacetic acid (TFA)

  • Analyte sample (peptides/small proteins)

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 33% acetonitrile, 67% water, and 0.1% TFA (TA33).[8]

  • Analyte Solution Preparation: Dissolve the peptide sample in water or a TA solvent to a concentration of approximately 1 µM.[8]

  • Sample-Matrix Mixture: Combine the analyte solution and the CHCA matrix solution in a 1:1 (v/v) ratio.[8]

  • Dried-Droplet Sample Spotting:

    • Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[8]

    • Allow the spot to air-dry completely at room temperature.

  • Analysis: Introduce the target plate into the MALDI-TOF instrument for data acquisition.

Protocol 3: Sample Preparation with Sinapinic Acid (SA)

This protocol is recommended for the analysis of proteins and other large biomolecules.

Materials:

  • SA MALDI Matrix

  • Acetonitrile (ACN)

  • Proteomics-grade water

  • Trifluoroacetic acid (TFA)

  • Analyte sample (proteins)

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent mixture of 33% acetonitrile, 67% water, and 0.1% TFA (TA33).

  • Analyte Solution Preparation: Prepare a 1-50 µM solution of the protein analyte in water or a TA solvent.[4]

  • Sandwich Method Sample Spotting:

    • Spot 1 µL of the SA matrix solution onto the target plate and let it dry completely.[4]

    • Apply 1 µL of the analyte solution on top of the dried matrix spot and allow it to dry.[4]

    • Apply a second 1 µL layer of the SA matrix solution on top of the dried analyte, creating a "sandwich," and let it dry.[4]

  • Analysis: Place the prepared target plate into the mass spectrometer for analysis.

Protocol 4: Sample Preparation with 2,5-Dihydroxybenzoic Acid (DHB)

This protocol is a general-purpose method suitable for a wide range of analytes.

Materials:

  • DHB MALDI Matrix

  • Acetonitrile (ACN)

  • Proteomics-grade water

  • Trifluoroacetic acid (TFA)

  • Analyte sample

Procedure:

  • Matrix Solution Preparation: Prepare a 20 mg/mL solution of DHB in a solvent mixture of 30% acetonitrile, 70% water, and 0.1% TFA (TA30).[9] For glycan analysis, it is recommended to supplement the matrix solution with 1 mM NaCl.[9]

  • Sample-Matrix Mixture: Mix one part of the DHB matrix solution with one part of the sample solution.[9]

  • Dried-Droplet Sample Spotting:

    • Deposit 0.5 µL of the analyte/matrix mixture onto the MALDI target and allow it to dry completely at room temperature.[9]

  • Analysis: Insert the target plate into the MALDI-TOF instrument for data acquisition.

Visualizing MALDI Workflows and Logic

To better illustrate the experimental process and decision-making in MALDI-MS, the following diagrams are provided in the DOT language for use with Graphviz.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Analyte Analyte Solution Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Crystallize Co-crystallization Spot->Crystallize Load Load Plate into MS Crystallize->Load Irradiate Laser Irradiation Load->Irradiate Ionize Desorption/Ionization Irradiate->Ionize Accelerate Ion Acceleration Ionize->Accelerate Detect Time-of-Flight Detection Accelerate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Process Data Processing Spectrum->Process Identify Analyte Identification Process->Identify

Caption: A typical experimental workflow for MALDI-TOF Mass Spectrometry.

Matrix_Selection cluster_analyte Analyte Class cluster_matrix Recommended Matrix Peptides Peptides (<10 kDa) CHCA CHCA Peptides->CHCA DHB DHB Peptides->DHB Proteins Proteins (>10 kDa) SA Sinapinic Acid Proteins->SA Proteins->DHB Lipids Lipids THAP THAP Lipids->THAP Lipids->DHB Glycans Glycans/ Glycoproteins Glycans->THAP Glycans->DHB

Caption: Logical relationships for selecting a MALDI matrix based on analyte class.

Conclusion

The selection of an appropriate MALDI matrix is a foundational step in achieving high-quality mass spectrometry data. While CHCA and SA are the go-to matrices for peptides and proteins, respectively, and DHB offers broad utility, THAP has carved out a significant niche for the analysis of lipids, glycoproteins, and polysaccharides. Its characterization as a "cold" matrix makes it particularly advantageous for preserving the integrity of labile molecules during the ionization process. By understanding the distinct advantages and following optimized protocols for each matrix, researchers can enhance the sensitivity, resolution, and reproducibility of their MALDI-MS experiments, ultimately leading to more reliable and insightful results in their scientific endeavors.

References

Comparative

A Comparative Guide to the Efficacy of 2',4',6'-Trihydroxyacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals 2',4',6'-Trihydroxyacetophenone (THA), a naturally occurring phenolic compound, and its derivatives have garnered significant attention in pharmacological r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2',4',6'-Trihydroxyacetophenone (THA), a naturally occurring phenolic compound, and its derivatives have garnered significant attention in pharmacological research due to their broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various THA derivatives, focusing on their anti-inflammatory, lipoxygenase inhibitory, and antidepressant properties. The information is supported by experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the efficacy of 2',4',6'-Trihydroxyacetophenone and its derivatives from various studies. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Table 1: Lipoxygenase (LOX) Inhibitory Activity
CompoundDerivative TypeTargetIC50 (µM)Reference CompoundIC50 (µM)
2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA)Geranylated AcetophenoneSoybean 15-LOX23.61Nordihydroguaiaretic acid (NDGA)-
Compound 3cGeranylated Acetophenone AnalogSoybean 15-LOX12.32NDGA-
Compound 3eGeranylated Acetophenone AnalogSoybean 15-LOX10.32NDGA-
Compound 3gGeranylated Acetophenone AnalogSoybean 15-LOX15.20NDGA-
3-geranyl-1-(2'-methylpropanoyl)phloroglucinolAcylphloroglucinol5-LOX2.2--
3-geranyl-1-(2'-methylbutanoyl)phloroglucinolAcylphloroglucinol5-LOX5.8--

Data compiled from a study on tHGA analogs as potential lipoxygenase inhibitors.[1]

Table 2: Antidepressant Activity of 2',4',6'-Trihydroxychalcone Derivatives (Forced Swim Test)
CompoundDose (mg/kg)Immobility Time Reduction (%)
Compound 3h10Significant reduction
Compound 3h20Most significant reduction
Compound 3h40Significant reduction
Six other chalcone derivatives10Significant reduction

Results from a study on the antidepressant activity of 2',4',6'-trihydroxychalcone derivatives, indicating that all tested compounds showed significant antidepressant activity.[2]

Table 3: In Vivo Anti-inflammatory Effects of tHGA in LPS-Induced Endotoxemia
ActivityDose (mg/kg)Inhibition (%)IC50 (mg/kg)
Vascular Permeability2483.964
2085
10086
Leukocyte Infiltration207317.56
10081

This data demonstrates the potent in vivo anti-inflammatory effects of tHGA by inhibiting vascular leakage and leukocyte infiltration in a mouse model of endotoxemia.[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

2',4',6'-Trihydroxyacetophenone derivatives, particularly tHGA, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the NF-κB and p38 MAPK pathways, which are crucial in the inflammatory response.

G Inhibition of Inflammatory Signaling Pathways by tHGA LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB IκBα->NFκB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB->Pro_inflammatory_Cytokines Transcription p38 p38 MAPK p38->Pro_inflammatory_Cytokines Transcription MKK3_6->p38 tHGA tHGA tHGA->IKK Inhibits tHGA->MKK3_6 Inhibits

Caption: Inhibition of NF-κB and p38 MAPK pathways by tHGA.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to evaluate the efficacy of 2',4',6'-Trihydroxyacetophenone derivatives.

G Workflow for Soybean 15-Lipoxygenase (15-LOX) Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare 15-LOX Enzyme Solution Incubate Incubate Enzyme with Test Compound or Vehicle Enzyme->Incubate Substrate Prepare Linoleic Acid Substrate Solution Add_Substrate Initiate Reaction by Adding Substrate Substrate->Add_Substrate Inhibitor Prepare Test Compound (THA Derivative) Solution Inhibitor->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 234 nm (Formation of Conjugated Diene) Add_Substrate->Measure Calculate Calculate Percentage of Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 G Workflow for Forced Swim Test (FST) and Tail Suspension Test (TST) cluster_prep Animal Preparation & Dosing cluster_fst Forced Swim Test cluster_tst Tail Suspension Test cluster_analysis Data Analysis Acclimatize Acclimatize Animals Administer Administer Test Compound, Vehicle, or Positive Control Acclimatize->Administer Place_FST Place Animal in a Cylinder with Water Administer->Place_FST Suspend_TST Suspend Animal by its Tail Administer->Suspend_TST Record_FST Record Behavior for a Defined Period Place_FST->Record_FST Measure_FST Measure Duration of Immobility Record_FST->Measure_FST Compare Compare Immobility Time between Groups Measure_FST->Compare Record_TST Record Behavior for a Defined Period Suspend_TST->Record_TST Measure_TST Measure Duration of Immobility Record_TST->Measure_TST Measure_TST->Compare Evaluate Evaluate Antidepressant-like Effect Compare->Evaluate

References

Comparative

Comparative Guide to the Cross-Reactivity of Antibodies Against 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the theoretical cross-reactivity of a hypothetical polyclonal antibody, hereafter referred to as Ab-TPE, rai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the theoretical cross-reactivity of a hypothetical polyclonal antibody, hereafter referred to as Ab-TPE, raised against 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone. Due to the absence of commercially available antibodies for this specific chalcone, this document serves as a predictive framework based on established principles of immunology and data from structurally related flavonoids. The information herein is intended to guide researchers in the potential development and validation of immunoassays for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone and similar compounds.

Antibodies developed against small molecules, or haptens, often exhibit cross-reactivity with structurally similar compounds. This occurs when an antibody recognizes and binds to molecules other than the specific antigen used for its generation, which can lead to inaccurate quantification and false-positive results in immunoassays.[1][2] The degree of cross-reactivity is largely dependent on the structural homology between the target antigen and the interfering compound.

Table 1: Predicted Cross-Reactivity of Ab-TPE with Structurally Related Compounds

The following table outlines the predicted cross-reactivity of our hypothetical antibody, Ab-TPE, with a panel of structurally related flavonoids and precursors. The percentage of cross-reactivity is estimated based on the degree of structural similarity to 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone. It is important to note that these are theoretical values and actual cross-reactivity would need to be determined empirically.

CompoundStructureRelationship to TargetPredicted Cross-Reactivity (%)
2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone Target Antigen 100
Naringenin ChalconeChalcone AnalogueHigh
PhloretinDihydrochalcone AnalogueModerate
NaringeninFlavanone IsomerModerate to Low
ResveratrolStilbenoidLow
2',4',6'-TrihydroxyacetophenonePrecursorLow
Cinnamic AcidPrecursorVery Low

Experimental Protocols

The predicted cross-reactivity data presented in Table 1 would be experimentally determined using a competitive enzyme-linked immunosorbent assay (cELISA). This method is well-suited for the quantification of small molecules.[3][4][5]

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Antigen Coating: A 96-well microtiter plate is coated with a conjugate of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone and a carrier protein, such as bovine serum albumin (BSA). The plate is incubated overnight at 4°C to allow for sufficient adsorption.

  • Washing: The plate is washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: A mixture of the anti-TPE antibody (Ab-TPE) and either the standard (2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone) or the potential cross-reactant is added to the wells. The plate is then incubated for 1-2 hours at room temperature. During this incubation, the free antigen in the solution competes with the coated antigen for binding to the antibody.

  • Washing: The plate is washed again to remove unbound antibodies and antigens.

  • Addition of Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature. This secondary antibody will bind to the primary antibody (Ab-TPE) that is bound to the coated antigen.

  • Washing: A final wash is performed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody will catalyze a color change.

  • Reaction Termination and Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free antigen in the sample.[4]

  • Calculation of Cross-Reactivity: The 50% inhibitory concentrations (IC50) for the target analyte and each potential cross-reactant are determined from their respective dose-response curves. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone / IC50 of Potential Cross-Reactant) x 100

Visualizations

To further elucidate the experimental and biological contexts, the following diagrams are provided.

G cluster_coating 1. Antigen Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection plate 96-well plate antigen TPE-BSA Conjugate plate->antigen Adsorption well Coated & Blocked Well antibody Ab-TPE (Primary Antibody) well->antibody bound_complex Plate-Ag-Ab Complex free_antigen Free TPE or Cross-Reactant free_antigen->antibody Competition sec_antibody Enzyme-Linked Secondary Antibody bound_complex->sec_antibody substrate Substrate sec_antibody->substrate Enzymatic Reaction product Colored Product substrate->product

Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.

Chalcones and flavonoids are known to modulate various signaling pathways, including those involved in inflammation. Naringenin chalcone, for example, has been shown to inhibit the production of pro-inflammatory mediators.[6] A potential pathway affected by 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone could be the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TPE 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Transcription TPE->IKK Inhibition

Caption: Potential inhibitory effect of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone on the NF-κB signaling pathway.

References

Validation

A Comparative Guide to the Synthesis of 2',4',6'-Trihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of common synthesis methods for 2',4',6'-Trihydroxyacetophenone (THAP), a valuable precursor in the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthesis methods for 2',4',6'-Trihydroxyacetophenone (THAP), a valuable precursor in the synthesis of various biologically active compounds. We will delve into the reproducibility, efficiency, and reaction conditions of the most prevalent methods: the Hoesch reaction, Friedel-Crafts acylation, and the Nencki reaction. This objective analysis is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for 2',4',6'-Trihydroxyacetophenone often depends on factors such as desired yield, purity, available starting materials, and scalability. Below is a summary of quantitative data for the leading synthesis methods.

MethodStarting MaterialsCatalyst/ReagentSolventReaction ConditionsYield (%)Purity (%)Reference
Hoesch Reaction Phloroglucinol, AcetonitrileZnCl₂, Dry HCl gasDiisopropyl ether0°C, 7 hours, followed by reflux with water at 120°C for 2 hours96.299.9[1]
Friedel-Crafts Acylation Phloroglucinol, Acetic anhydrideSilica Sulphuric Acid (SSA)Solvent-free60°C, 15-20 minutes (ultrasound-assisted)95Not specified[2]
Friedel-Crafts Acylation Phloroglucinol, Acyl chloridesAnhydrous AlCl₃Dichloromethane40°C, 15 minutes reflux0.75 - 12.5Not specified[3][4]
Nencki Reaction (for a related compound) Resorcinol, Glacial acetic acidAnhydrous ZnCl₂NoneHeated to ~152°C, 20 minutes61-65Not specified[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide step-by-step methodologies for the key reactions discussed.

Hoesch Reaction Protocol

This protocol is adapted from a high-yield synthesis of 2',4',6'-Trihydroxyacetophenone monohydrate.[1]

Materials:

  • Phloroglucinol (well-dried)

  • Anhydrous acetonitrile

  • Diisopropyl ether

  • Fused zinc chloride (finely powdered)

  • Dry HCl gas

  • Distilled water

Procedure:

  • In a flask equipped with a stirrer and a gas inlet, prepare a mixture of 250 g (1.98 mol) of phloroglucinol, 365 mL (6.95 mol) of anhydrous acetonitrile, 838 mL (5.95 mol) of diisopropyl ether, and 49.5 g (0.036 mol) of finely powdered fused zinc chloride.

  • Cool the mixture in an ice-salt bath to 0°C.

  • Pass a stream of dry HCl gas through the stirred mixture for 7 hours, maintaining the temperature at 0°C.

  • After the reaction is complete, allow the flask to stand in an ice-chest or refrigerator overnight.

  • Decant the diisopropyl ether to separate the bulky orange-yellow precipitate.

  • Wash the precipitate with 100 mL of diisopropyl ether.

  • Transfer the solid to a round-bottom flask and add 2.5 L of distilled water.

  • Reflux the mixture with stirring for 2 hours at 120°C.

  • Cool the mixture to room temperature and leave it to stand overnight.

  • Collect the resulting pale yellow needles by filtration.

  • Dry the product in a vacuum oven at 120°C.

Friedel-Crafts Acylation Protocol (Ultrasound-Assisted)

This green chemistry approach utilizes a reusable catalyst and solvent-free conditions.[2]

Materials:

  • Phloroglucinol

  • Acetic anhydride

  • Silica Sulphuric Acid (SSA) catalyst

Procedure:

  • In a suitable reaction vessel, mix phloroglucinol and acetic anhydride.

  • Add 10% (w/w) of Silica Sulphuric Acid (SSA) catalyst.

  • Subject the mixture to ultrasound irradiation at 60°C for 15-20 minutes.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, the product can be isolated and purified. The SSA catalyst can be recovered by filtration, washed, dried, and reused.

Visualizing the Synthesis

To further clarify the processes, the following diagrams illustrate the workflow of the synthesis methods and the underlying reaction mechanism.

Hoesch_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Mix Phloroglucinol, Acetonitrile, Diisopropyl Ether, and ZnCl2 B Cool to 0°C A->B C Pass Dry HCl Gas (7 hours) B->C D Overnight Incubation C->D E Decant Ether & Wash Precipitate D->E F Reflux with Water E->F G Crystallization F->G H Filter and Dry G->H I 2',4',6'-Trihydroxyacetophenone H->I

Caption: Workflow for the Hoesch reaction synthesis of 2',4',6'-Trihydroxyacetophenone.

Friedel_Crafts_Acylation_Workflow cluster_reaction Solvent-Free Reaction cluster_isolation Product Isolation A Mix Phloroglucinol, Acetic Anhydride, and SSA Catalyst B Ultrasound Irradiation (60°C, 15-20 min) A->B C Isolate Product B->C D Recover and Reuse Catalyst B->D E 2',4',6'-Trihydroxyacetophenone C->E

Caption: Workflow for the ultrasound-assisted Friedel-Crafts acylation.

Hoesch_Reaction_Mechanism acetonitrile CH3CN (Acetonitrile) nitrilium [CH3-C≡NH]+Cl- (Nitrilium ion) acetonitrile->nitrilium + HCl hcl HCl phloroglucinol Phloroglucinol intermediate Ketimine Intermediate phloroglucinol->intermediate + Nitrilium ion (Electrophilic Aromatic Substitution) product 2',4',6'-Trihydroxyacetophenone intermediate->product + H2O nh4cl NH4Cl intermediate->nh4cl + H2O (byproduct) h2o H2O (Hydrolysis)

Caption: Simplified mechanism of the Hoesch reaction.

Discussion on Reproducibility and Method Selection

While specific studies focusing solely on the reproducibility of these methods are limited, some inferences can be drawn. The Hoesch reaction, with its detailed protocol and high reported yield and purity, appears to be a robust and reproducible method, particularly for obtaining a high-quality product.[1] However, it requires the handling of dry HCl gas, which can be a practical challenge in some laboratory settings.

The Friedel-Crafts acylation offers several advantages, including the potential for solvent-free conditions and the use of reusable catalysts, making it a more environmentally friendly option.[2] The yield can be excellent under optimized conditions. However, the variety of catalysts and reaction conditions reported for Friedel-Crafts acylation suggests that reproducibility might be more sensitive to the specific protocol followed. The low yields reported with certain acyl chlorides and AlCl₃ indicate that this method requires careful optimization.[3][4]

The Nencki reaction, while historically significant, appears to provide lower yields for similar structures compared to the more modern methods.[5] It may be a suitable option when specific starting materials are more readily available or when avoiding the use of nitriles is desirable.

References

Comparative

Phloroacetophenone: A Comparative Analysis of In Vivo and In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo and in vitro activities of Phloroacetophenone (2',4',6'-trihydroxyacetophenone), a naturally o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro activities of Phloroacetophenone (2',4',6'-trihydroxyacetophenone), a naturally occurring phenolic compound. The information presented herein is supported by experimental data to facilitate an objective evaluation of its therapeutic potential.

Data Presentation: Quantitative Comparison of Activities

The following tables summarize the key quantitative data from preclinical studies, offering a clear comparison between the in vivo and in vitro effects of Phloroacetophenone.

Table 1: In Vivo Hepatoprotective Effects of Phloroacetophenone in a CCl₄-Induced Murine Model

ParameterControl Group (CCl₄ only)Phloroacetophenone (THA) Treated Group (6 mg/kg) + CCl₄Silymarin (SIL) Treated Group (24 mg/kg) + CCl₄Normal Control
Serum Enzyme Levels (U/L)
Alanine Aminotransferase (ALT)Markedly ElevatedSignificantly ReducedSignificantly ReducedNormal
Aspartate Aminotransferase (AST)Markedly ElevatedSignificantly ReducedSignificantly ReducedNormal
Lactate Dehydrogenase (LDH)Markedly ElevatedSignificantly ReducedSignificantly ReducedNormal
Hepatic Oxidative Stress Markers
Lipid Peroxidation (LPO)IncreasedSignificantly Prevented (82.7% reduction)Significantly Prevented (83.3% reduction)Normal
Protein CarbonylationIncreasedSignificantly Decreased (35.8% reduction)Significantly Decreased (31.2% reduction)Normal
Hepatic Antioxidant Enzyme Activity
Catalase (CAT)DecreasedNormalizedNormalizedNormal
Glutathione Peroxidase (GPx)DecreasedNormalizedNormalizedNormal
Superoxide Dismutase (SOD)DecreasedNormalizedNormalizedNormal
Reduced Glutathione (GSH) Levels DecreasedIncreasedNot specifiedNormal

Data adapted from a study by Ferreira et al. on CCl₄-induced hepatic injury in mice.[1][2]

Table 2: In Vitro Antioxidant Activities of Phloroacetophenone

AssayActivity of Phloroacetophenone (THA)Standard/Comparison
Radical Scavenging Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) RadicalExhibited scavenging activitySilymarin (SIL) showed higher scavenging capacity
Hydroxyl Radical (•OH)Exhibited scavenging activityNo significant difference compared to Silymarin
Superoxide Radical (O₂⁻)Exhibited scavenging activitySilymarin showed greater inhibition
Inhibition of Lipid Peroxidation Exhibited inhibitory effects on FeCl₂-ascorbate-induced lipid peroxidation in mouse liver homogenate.No significant difference compared to Silymarin

Specific IC₅₀ values for the radical scavenging and lipid peroxidation inhibition assays for Phloroacetophenone were not available in the reviewed literature. The table reflects the qualitative and comparative findings.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vivo Hepatotoxicity Model: Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Mice
  • Animal Model: Male Swiss mice (25±5 g) are used.

  • Acclimatization: Animals are acclimatized for a week under standard laboratory conditions (22±2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Treatment:

    • Normal Control: Receives the vehicle (e.g., olive oil) only.

    • CCl₄ Control: Receives a single intraperitoneal (i.p.) injection of CCl₄ (0.5 ml/kg) diluted in olive oil.

    • Phloroacetophenone (THA) Treatment: Pre-treated orally with Phloroacetophenone (e.g., 6 mg/kg body weight) for a specified period (e.g., 7 days) before CCl₄ administration.

    • Positive Control (Silymarin): Pre-treated orally with Silymarin (e.g., 24 mg/kg body weight) for the same duration as the THA group before CCl₄ administration.

  • Induction of Hepatotoxicity: On the last day of pre-treatment, animals in the CCl₄, THA, and Silymarin groups receive an i.p. injection of CCl₄.

  • Sample Collection: After a specific time (e.g., 24 hours) post-CCl₄ injection, animals are euthanized. Blood samples are collected for serum biochemical analysis (ALT, AST, LDH). Livers are excised for histopathological examination and analysis of oxidative stress markers (LPO, protein carbonylation) and antioxidant enzyme activities (CAT, GPx, SOD) and GSH levels.[1][2]

In Vitro Antioxidant Assays

1. DPPH Radical Scavenging Assay:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of Phloroacetophenone are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

2. Hydroxyl Radical (•OH) Scavenging Assay:

  • Reaction Mixture: The assay is typically based on the Fenton reaction, where hydroxyl radicals are generated from a mixture of FeCl₂, EDTA, ascorbic acid, and H₂O₂. Deoxyribose is often used as a detector molecule that is degraded by the hydroxyl radicals.

  • Assay Procedure: Phloroacetophenone at various concentrations is added to the reaction mixture and incubated.

  • Measurement: The extent of deoxyribose degradation is measured by the thiobarbituric acid reactive substances (TBARS) method, where a pink chromogen is formed and its absorbance is measured spectrophotometrically.

  • Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of the control.

3. Superoxide Radical (O₂⁻) Scavenging Assay:

  • Radical Generation: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH system.

  • Detection: The reduction of nitroblue tetrazolium (NBT) to a colored formazan by superoxide radicals is monitored.

  • Assay Procedure: Different concentrations of Phloroacetophenone are added to the reaction mixture.

  • Measurement: The absorbance of the formazan is measured at a specific wavelength (e.g., 560 nm).

  • Calculation: The scavenging activity is determined by the decrease in the rate of NBT reduction.

4. Inhibition of Lipid Peroxidation Assay:

  • Sample Preparation: Mouse liver homogenate is used as a source of lipids.

  • Induction of Peroxidation: Lipid peroxidation is induced by adding FeCl₂ and ascorbic acid to the liver homogenate.

  • Assay Procedure: Phloroacetophenone at various concentrations is pre-incubated with the homogenate before the addition of the pro-oxidants.

  • Measurement: The extent of lipid peroxidation is quantified by measuring the amount of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the TBARS assay. The absorbance of the resulting pink chromogen is measured spectrophotometrically.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of the test compound.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway for the antioxidant activity of Phloroacetophenone and a general workflow for its evaluation.

G cluster_stress Oxidative Stress cluster_cell Hepatocyte cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds AntioxidantEnzymes Antioxidant Enzymes (CAT, SOD, GPx) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralize Phloroacetophenone Phloroacetophenone Phloroacetophenone->Keap1 promotes dissociation

Caption: Proposed Nrf2 signaling pathway for Phloroacetophenone's antioxidant activity.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 DPPH Radical Scavenging Conclusion Comparative Efficacy Analysis A1->Conclusion A2 Hydroxyl Radical Scavenging A2->Conclusion A3 Superoxide Radical Scavenging A3->Conclusion A4 Lipid Peroxidation Inhibition A4->Conclusion B1 CCl4-Induced Hepatotoxicity Model B2 Serum Enzyme Analysis (ALT, AST) B1->B2 B3 Hepatic Oxidative Stress Markers B1->B3 B4 Histopathology B1->B4 B2->Conclusion B3->Conclusion B4->Conclusion Start Phloroacetophenone Start->A1 Start->A2 Start->A3 Start->A4 Start->B1

Caption: Experimental workflow for comparing in vitro and in vivo activities.

References

Validation

A Comparative Guide to Analytical Methods for 2',4',6'-Trihydroxyacetophenone Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for the quantification of 2',4',6'-Trihydroxyacetophenone (THAP), a phloroglucinol deri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2',4',6'-Trihydroxyacetophenone (THAP), a phloroglucinol derivative with potential therapeutic applications. The performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is compared with alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). This guide is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix.

Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision in drug development and research, directly impacting the quality and reliability of quantitative data. The following tables summarize the performance characteristics of four distinct analytical techniques for the quantification of 2',4',6'-Trihydroxyacetophenone.

Table 1: Performance Characteristics of Chromatographic Methods

ParameterLC-MS/MSHPLC-UV (Predicted)HPTLC (Predicted)
Linearity Range 0.1 - 100 µg/mL1 - 200 µg/mL100 - 1000 ng/band
Correlation Coefficient (r²) ≥ 0.9987[1]> 0.995> 0.99
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[1]~1 µg/mL~50 ng/band
Limit of Detection (LOD) Not explicitly stated, but below LLOQ~0.3 µg/mL~15 ng/band
Accuracy (% Recovery) Within ± 15% of nominal concentration98 - 102%95 - 105%
Precision (% RSD) Intra-day: ≤ 15% Inter-day: ≤ 15%< 2%< 5%
Selectivity/Specificity High (Mass-based detection)Moderate (Chromatographic separation)Moderate (Chromatographic separation)
Analysis Time per Sample ~2.5 minutes[1]10 - 20 minutes~20 minutes per plate (multiple samples)

Table 2: Performance Characteristics of UV-Visible Spectrophotometry

ParameterUV-Visible Spectrophotometry (Predicted)
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) ~2 µg/mL
Limit of Detection (LOD) ~0.6 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Selectivity/Specificity Low (Susceptible to interference from other UV-absorbing compounds)
Analysis Time per Sample < 5 minutes

Experimental Protocols

Detailed methodologies for the validated LC-MS/MS method and representative protocols for the alternative techniques are provided below.

Validated LC-MS/MS Method

This method is suitable for the quantification of THAP in biological matrices such as rat and dog plasma.[1]

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Chromatographic Column: Gemini C18 column.[1]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and methanol (10:90, v/v).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: Not specified.

  • Total Run Time: 2.5 minutes.[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[1]

    • THAP transition: m/z 166.89 > 82.8[1]

    • Internal Standard (IS) (2',4',6'-trihydroxybenzaldehyde) transition: m/z 152.89 > 82.8[1]

  • Sample Preparation: Simple protein precipitation with acetonitrile.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Representative Protocol

This protocol is a general representation for the analysis of phenolic compounds and would require optimization and validation for 2',4',6'-Trihydroxyacetophenone.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with a small percentage of formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of THAP.

  • Sample Preparation: Dissolution in a suitable solvent (e.g., methanol or mobile phase) and filtration through a 0.45 µm filter.

UV-Visible Spectrophotometry - Representative Protocol

This is a simple and rapid method suitable for the quantification of THAP in simple solutions without interfering substances.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: A suitable solvent in which THAP is soluble and stable (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of THAP across the UV-Vis spectrum.

  • Procedure:

    • Prepare a series of standard solutions of THAP of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) - Representative Protocol

HPTLC offers the advantage of high sample throughput and is suitable for the analysis of less complex samples.

  • Instrumentation: HPTLC system including an applicator, developing chamber, and densitometer/scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., toluene:ethyl acetate:formic acid). The exact ratio needs to be optimized.

  • Sample Application: Apply standards and samples as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at the wavelength of maximum absorbance of THAP.

  • Quantification: Relate the peak area of the sample to the calibration curve obtained from the standards.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the general workflow of a chromatographic analysis.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements B Select Analytical Technique A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Validated Analytical Method I->J

Caption: Workflow for Analytical Method Validation.

Chromatographic_Analysis_Workflow A Sample Preparation D Chromatographic Separation A->D B Standard Preparation B->D C Instrument Setup C->D E Detection D->E F Data Acquisition E->F G Data Analysis & Quantification F->G H Report Generation G->H

Caption: General Workflow of a Chromatographic Analysis.

References

Comparative

Benchmarking Phloroacetophenone performance in specific applications

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phloroacetophenone's performance in key applications, supported by experimental data and detailed protocols....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phloroacetophenone's performance in key applications, supported by experimental data and detailed protocols. We will explore its utility as a Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, a synthetic intermediate, and its potential pharmacological applications.

Phloroacetophenone as a MALDI Matrix for Glycan and Glycopeptide Analysis

Phloroacetophenone, also known as 2',4',6'-Trihydroxyacetophenone (THAP), has emerged as a superior matrix for the analysis of acidic glycans and glycopeptides by MALDI-MS, offering significant advantages over the commonly used 2,5-dihydroxybenzoic acid (DHB).

Performance Comparison
FeaturePhloroacetophenone (THAP)2,5-Dihydroxybenzoic Acid (DHB)6-aza-2-thiothymine
Detection Limit (acidic oligosaccharides) < 50 fmol[1]Low picomole level[1]< 50 fmol[1]
Fragmentation (acidic oligosaccharides) Little to no prompt fragmentation[1]Variable losses of sialic acids/carboxyl groupsSome fragmentation[1]
Ion Mode for Acidic Glycans Negative[1]NegativeNegative[1]
Sensitivity for Acidic Glycopeptides Improved sensitivity over α-cyano-4-hydroxycinnamic acid[1]Not specified as optimalNot specified as optimal
Experimental Protocol: MALDI-TOF MS Analysis of Acidic Oligosaccharides using Phloroacetophenone (THAP) Matrix

This protocol is adapted from established methods for analyzing acidic glycans.[1]

Materials:

  • Phloroacetophenone (THAP)

  • Ammonium citrate

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Purified acidic oligosaccharide standards and samples

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of THAP in a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid. Add ammonium citrate to the matrix solution. The exact concentration of ammonium citrate should be optimized for the instrument and sample type.

  • Sample Preparation: Dissolve the acidic oligosaccharide sample in deionized water to a concentration of approximately 1 pmol/µL.

  • Target Spotting (Dried-Droplet Method):

    • Mix 1 µL of the matrix solution with 1 µL of the sample solution directly on the MALDI target plate.

    • Allow the mixture to air dry completely at room temperature.

    • For maximum sensitivity, vacuum drying of the sample spot is recommended.[1]

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in negative-ion linear mode using a MALDI-TOF mass spectrometer.

    • Optimize laser fluency and other instrument parameters to achieve the best signal-to-noise ratio and resolution.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis Matrix_Sol Prepare THAP Matrix (with Ammonium Citrate) Spotting Mix and Spot on Target Matrix_Sol->Spotting Sample_Sol Prepare Glycan Sample Sample_Sol->Spotting Drying Air/Vacuum Dry Spotting->Drying MS_Acquisition Acquire Spectrum (Negative Ion Mode) Drying->MS_Acquisition Data_Analysis Data Analysis MS_Acquisition->Data_Analysis

Workflow for MALDI-TOF MS analysis of acidic glycans using a THAP matrix.

Phloroacetophenone as a Synthetic Intermediate

Phloroacetophenone is a valuable precursor in organic synthesis, particularly for the production of flavonoids and other pharmacologically active compounds. Its synthesis is most satisfactorily achieved through the Hoesch reaction.[2]

Performance in Synthesis

Synthesis of Phloroacetophenone:

ReactionSubstratesCatalyst/ReagentsYieldNotes
Hoesch Reaction Phloroglucinol, AcetonitrileZnCl₂, HCl74-87%Considered the most satisfactory method.[2]
Friedel-Crafts Acylation Phloroglucinol, Acetyl chlorideAlCl₃Not specifiedAlternative method mentioned.[3]

Application in Chalcone Synthesis (Precursor to Flavonoids):

ReactionReactantsCatalystTypical Yield
Claisen-Schmidt Condensation Phloroacetophenone, Aromatic AldehydeNaOH or KOHHigh (specific value depends on substrate)[5][6][7]
Experimental Protocol: Synthesis of Phloroacetophenone via Hoesch Reaction

This protocol is based on the procedure described in Organic Syntheses.

Materials:

  • Anhydrous Phloroglucinol

  • Anhydrous Acetonitrile

  • Anhydrous Ether

  • Fused, powdered Zinc Chloride

  • Hydrogen Chloride gas

  • 250-cc filtering flask, calcium chloride tube, inverted thistle tube

Procedure:

  • In a 250-cc filtering flask, combine 20 g of well-dried phloroglucinol, 13 g of anhydrous acetonitrile, 80 cc of anhydrous ether, and 4 g of finely powdered, fused zinc chloride.

  • Pass a rapid stream of dry hydrogen chloride gas through the mixture for 2-3 hours while cooling in an ice-salt bath.

  • Allow the flask to stand in a refrigerator for 24 hours.

  • Decant the ether and wash the precipitated ketimine hydrochloride with dry ether.

  • Transfer the solid to a round-bottomed flask with 1 L of hot water and boil vigorously under a reflux condenser for two hours.

  • Add 3-4 g of decolorizing carbon (Norite), boil for five more minutes, and filter the hot solution with suction.

  • Allow the filtrate to stand overnight to crystallize.

  • Filter the colorless or pale yellow needles of phloroacetophenone with suction and dry at 120°C.

Hoesch_Reaction Phloroglucinol Phloroglucinol Ketimine Ketimine Hydrochloride (Intermediate) Phloroglucinol->Ketimine Acetonitrile Acetonitrile Acetonitrile->Ketimine Reagents ZnCl₂ / HCl (gas) in Anhydrous Ether Reagents->Ketimine Electrophilic Aromatic Substitution Phloroacetophenone Phloroacetophenone Ketimine->Phloroacetophenone Hydrolysis Hydrolysis Boiling Water (Hydrolysis)

Simplified pathway of the Hoesch reaction for Phloroacetophenone synthesis.

Pharmacological Performance of Phloroacetophenone and Derivatives

Acetophenones, as a class of phenolic compounds, exhibit a range of biological activities, including antioxidant and anti-inflammatory properties.[8] While specific quantitative data for Phloroacetophenone is limited, the performance of structurally related compounds provides valuable insights into its potential.

Comparative Biological Activity

The antioxidant and anti-inflammatory activities of phenolic compounds are often evaluated by their IC50 values (the concentration required to inhibit a biological process by 50%). Lower IC50 values indicate greater potency.

Antioxidant Activity (DPPH Radical Scavenging Assay):

CompoundIC50 (µM)Reference
N-propylgallate (standard)30.12 ± 0.27[9]
Various synthesized compounds4.05 - 24.42[9]
PhloroacetophenoneData not available

Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells):

Compound/ExtractIC50 (µg/mL)Reference
Quercetin (standard)Data varies[10]
Eucalyptus leaf ethanol extracts34.14 - 56.93[10]
Kakadu plum extracts33.3 - 163.3[10]
PhloroacetophenoneData not available
Experimental Protocol: DPPH Radical Scavenging Assay

This is a generalized protocol for assessing the antioxidant activity of phenolic compounds.[11]

Materials:

  • Phloroacetophenone or other test compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the test compound in methanol.

  • Reaction:

    • In a microplate well or cuvette, add a specific volume of the DPPH solution.

    • Add a small volume of the test compound solution at different concentrations.

    • For the control, add the same volume of methanol instead of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC50 value can then be determined from a plot of scavenging activity versus concentration.

Potential Signaling Pathways

The anti-inflammatory effects of phenolic compounds, including acetophenones, are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

  • NF-κB Pathway: This pathway is a central regulator of inflammation.[12] Many phenolic compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2.[13]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[14] Phenolic compounds can modulate the phosphorylation of MAPK pathway components like p38 and ERK, leading to a reduction in the inflammatory response.[15][16][17]

Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (p38, ERK) LPS->MAPK IKK IKK LPS->IKK NFkB NF-κB MAPK->NFkB NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB_complex->NFkB releases Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) NFkB->Inflammation translocates to nucleus and induces transcription Phloroacetophenone Phloroacetophenone (and derivatives) Phloroacetophenone->MAPK inhibits Phloroacetophenone->IKK inhibits

Potential anti-inflammatory mechanism of Phloroacetophenone via MAPK and NF-κB pathways.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals This document provides essential procedural guidance for the proper and safe disposal of 2-Phenyl-1-(2,4,6-trihy...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the proper and safe disposal of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, a compound also known as Phloretin or 2',4',6'-Trihydroxyacetophenone. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This compound is recognized as an irritant to the eyes, respiratory system, and skin, and requires careful handling during disposal.[1][2]

Personal Protective Equipment (PPE) and Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This precaution minimizes exposure to the chemical in its solid or solution form.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to prevent splashes.[3][4]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are required. If handling larger quantities or for prolonged contact, consider double-gloving or using thicker gloves.[3][4]
Body Protection A fully buttoned laboratory coat must be worn to protect the skin.[5]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3][4]

Emergency Preparedness:

  • Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[5]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]

  • For spills, absorb the material with an inert substance like vermiculite or sand, collect it in a sealed container, and treat it as hazardous waste.[6][7][8]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone is through a licensed professional waste disposal service.[9][10] Under no circumstances should this chemical be disposed of down the drain or released into the environment. [3][11]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired solid 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

Step 2: Labeling and Storage

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone".

  • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][6]

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

Step 4: Decontamination of Empty Containers

  • Empty containers that held 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[12]

  • After thorough decontamination, the empty container can be disposed of as non-hazardous waste, following institutional guidelines.

Experimental Protocol: General Chemical Oxidation of Phenolic Compounds

Objective: To illustrate a potential chemical degradation method for phenolic compounds.

Materials:

  • Waste solution containing a known concentration of the phenolic compound.

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O).

  • 30% Hydrogen peroxide (H₂O₂).

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.

  • Personal Protective Equipment (as specified in Section 1).

  • Magnetic stirrer and stir bar.

  • pH meter.

  • Fume hood.

Procedure:

  • Preparation: Work in a chemical fume hood. Ensure all necessary PPE is worn.

  • pH Adjustment: Transfer a measured volume of the phenolic waste solution to a beaker. Adjust the pH of the solution to approximately 3-4 using sulfuric acid. This pH range is generally optimal for the Fenton reaction.

  • Catalyst Addition: While stirring, add a catalytic amount of iron(II) sulfate to the solution. The exact amount will depend on the concentration of the phenolic compound and should be determined through preliminary experiments.

  • Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. This reaction is exothermic and may produce gas, so the addition must be controlled. The molar ratio of H₂O₂ to the phenolic compound is a critical parameter that needs to be optimized.

  • Reaction: Allow the reaction to proceed with continuous stirring for a predetermined amount of time (e.g., 1-2 hours).

  • Neutralization: After the reaction period, neutralize the solution to a pH of 7-8 by slowly adding a solution of sodium hydroxide. This will precipitate the iron as iron(III) hydroxide.

  • Separation: Allow the precipitate to settle, and then separate the solid from the liquid by filtration or decantation.

  • Analysis and Disposal: Analyze the treated liquid to confirm the degradation of the phenolic compound. The treated liquid, if confirmed to be free of hazardous materials, may be suitable for further treatment or disposal according to local regulations. The iron-containing sludge must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process and the decision-making involved.

Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Solid Waste (Unused chemical, contaminated PPE) C Collect in Labeled Hazardous Waste Container A->C B Liquid Waste (Solutions containing the compound) B->C D Store in Designated Secure Area C->D E Contact EHS or Licensed Waste Contractor D->E F Waste Pickup & Transport E->F G Incineration or Other Approved Treatment F->G

Caption: Workflow for the proper disposal of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

Decision_Tree A Is the container empty? B Triple-rinse with appropriate solvent A->B Yes E Is the material a solid or liquid waste? A->E No C Dispose of container as non-hazardous waste B->C D Collect rinsate as hazardous liquid waste B->D F Segregate and collect in labeled hazardous waste container E->F G Arrange for professional disposal F->G

Caption: Decision tree for handling waste and empty containers of the compound.

References

Handling

Essential Safety and Operational Guide for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone

This guide provides immediate, essential safety and logistical information for handling 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, also known as 2',4',6'-Trihydroxyacetophenone. It is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, also known as 2',4',6'-Trihydroxyacetophenone. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure risks. The required level of protection depends on the specific handling task and the potential for exposure.

Protection Level Equipment Purpose
Routine Handling Safety glasses or goggles, Chemical-resistant gloves (e.g., nitrile, neoprene), Laboratory coat or disposable gown.[1]To protect against minor splashes and skin contact during low-volume transfers and solution preparation.
High-Risk Operations Safety goggles and face shield, Two pairs of chemical-resistant gloves, Disposable, fluid-resistant gown, Respiratory protection (e.g., N95 or higher, or a full face-piece respirator for large spills or poor ventilation), Chemical-resistant shoe covers or boots.[1]For tasks with a higher risk of splashing, aerosol generation, or when handling large quantities.
Emergency Situations (e.g., Fire) Self-contained breathing apparatus (SCBA).[1]To provide breathable air in an oxygen-deficient or contaminated environment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures will ensure the safe handling of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

  • Receiving and Storage :

    • Upon receipt, visually inspect containers for any signs of damage or leakage.[1]

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]

    • Keep containers tightly sealed when not in use.[2][3]

  • Handling the Chemical :

    • All handling of open containers should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

    • Avoid contact with skin and eyes.[3][4][5]

    • Avoid the formation of dust and aerosols.[2][4][5]

    • Use non-sparking tools to prevent ignition.[1][4]

    • Wash hands thoroughly after handling.[3][4][5]

  • Spill Response :

    • In the event of a spill, immediately evacuate non-essential personnel from the area.[4][5]

    • Remove all sources of ignition.[1][4]

    • For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it into a suitable, sealed container for disposal.[1][2]

    • Avoid generating dust during cleanup.[2][5]

    • For large spills, contact your institution's environmental health and safety department.[1]

    • Do not let the chemical enter drains.[4][5]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[1]

  • Collect chemical waste in designated, properly labeled, and sealed containers.[1][4]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

Experimental Workflow

Safe Handling Workflow for 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Required PPE Gather_Materials Gather Chemical & Equipment Assess_Risks->Gather_Materials Verify_Ventilation Ensure Proper Ventilation (Fume Hood) Gather_Materials->Verify_Ventilation Don_PPE Don Appropriate PPE Verify_Ventilation->Don_PPE Perform_Experiment Perform Experimental Procedure Don_PPE->Perform_Experiment Monitor_Work_Area Monitor for Spills or Exposure Perform_Experiment->Monitor_Work_Area Segregate_Waste Segregate Chemical Waste Monitor_Work_Area->Segregate_Waste Spill_Response Spill_Response Monitor_Work_Area->Spill_Response Spill Occurs Decontaminate_Area Decontaminate Work Area & Equipment Segregate_Waste->Decontaminate_Area Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Waste via Licensed Vendor Doff_PPE->Dispose_Waste Spill_Response->Segregate_Waste

Caption: Workflow for safe handling of 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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